WF-536
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
539857-64-2 |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h2-10H,15H2,1H3,(H,16,17,18);1H/t10-;/m1./s1 |
InChI Key |
DVCLJVOQDUIPOT-HNCPQSOCSA-N |
SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N.Cl |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WF-536 Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
The ROCK Inhibitor WF-536: A Technical Guide to its Mechanism of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
WF-536 is a potent and orally active inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK), a key regulator of cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of tumor metastasis and angiogenesis. Through the modulation of the Rho-ROCK signaling pathway, this compound has demonstrated significant anti-tumor activity in preclinical models. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development of this compound.
Core Mechanism of Action: Inhibition of the Rho-ROCK Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK).[1][2] The Rho GTPase family and its downstream effector ROCK are central to the regulation of the actin cytoskeleton, cell adhesion, and motility.[3] In the context of cancer, the Rho-ROCK signaling pathway is often hyperactivated, promoting tumor cell invasion, metastasis, and angiogenesis.[1][4]
This compound, identified as (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, acts as a direct inhibitor of ROCK.[5] By blocking the kinase activity of ROCK, this compound disrupts the downstream signaling cascade that leads to the phosphorylation of key substrates involved in cell motility and vascular development. This inhibitory action forms the basis of its anti-metastatic and anti-angiogenic properties.[5]
The Rho-ROCK Signaling Cascade
The Rho-ROCK signaling pathway is initiated by the activation of Rho GTPases (such as RhoA, RhoB, and RhoC) by various upstream signals, including growth factors and cytokines.[3] Activated, GTP-bound Rho then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including:
-
Myosin Light Chain (MLC): Phosphorylation of MLC leads to increased actomyosin contractility, a driving force for cell movement.[6]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates MYPT1, which is a phosphatase that dephosphorylates MLC. This dual action of ROCK (direct phosphorylation of MLC and inhibition of its phosphatase) results in a sustained contractile state.[6]
-
LIM Kinase (LIMK): ROCK activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers, which are crucial for cell migration.[6]
The following diagram illustrates the core Rho-ROCK signaling pathway and the point of intervention by this compound.
References
- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion | PLOS One [journals.plos.org]
- 3. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the RhoA/Rho kinase pathway in angiogenesis and its potential value in prostate cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
WF-536 ROCK Inhibitor: A Technical Overview of Preclinical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536, identified as (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, is a novel, orally active inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1] Developed by Mitsubishi Pharma Corporation, this compound has demonstrated significant anti-metastatic potential in preclinical studies.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cell motility, adhesion, and morphology. In the context of cancer, hyperactivity of this pathway is strongly associated with increased tumor cell invasion and metastasis. ROCK activation leads to the phosphorylation of several downstream substrates, including myosin light chain (MLC), which promotes actomyosin contractility and the formation of stress fibers, cellular structures essential for cell migration.
This compound exerts its anti-metastatic effects by directly inhibiting the kinase activity of ROCK. This inhibition prevents the phosphorylation of downstream targets, leading to a reduction in tumor cell motility and invasion. Furthermore, this compound has been shown to enhance the barrier function of endothelial cell layers, further impeding the extravasation of tumor cells.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Preclinical Data
The anti-cancer properties of this compound have been evaluated in a series of in vitro and in vivo studies. The available quantitative data is summarized below. It is important to note that specific IC50 values for ROCK1 and ROCK2 are not publicly available at the time of this writing.
In Vitro Studies
This compound has been shown to inhibit key processes involved in tumor metastasis in various cell-based assays.
| Assay Type | Cell Line | Effect | Effective Concentration (µM) |
| Invasion Assay | Lewis Lung Carcinoma (LLC) | Inhibition of invasion | 1 - 30 |
| Migration Assay | Lewis Lung Carcinoma (LLC) | Inhibition of migration | 10 - 30 |
| Tube Formation | Endothelial Cells | Inhibition of capillary-like tube formation | 1 - 30 |
| Paracellular Infiltration | HT1080 Fibrosarcoma & ECV304 Endothelial Cells | Inhibition of tumor cell infiltration | 0.3 - 3 |
Data sourced from Nakajima et al., 2003.[1]
In Vivo Studies
The anti-metastatic efficacy of this compound has been demonstrated in mouse models of lung cancer and melanoma.
| Animal Model | Cancer Type | Administration Route | Dosage (mg/kg/day) | Key Findings |
| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Oral | 0.3 - 3 | Dose-dependent reduction in pulmonary metastasis and tumor-induced angiogenesis. |
| C57BL/6 Mice | B16BL6 Melanoma | Continuous infusion via osmotic pump | 0.3 - 3 | 95% inhibition of lung colony formation at 3 mg/kg/day. |
| C57BL/6 Mice | B16F10 Melanoma (Experimental Metastasis) | Oral | 3 | 41% inhibition of lung tumor colony formation. |
| C57BL/6 Mice | B16F10 Melanoma (Combination Therapy) | Oral | 3 (in combination with paclitaxel 5 mg/kg/day) | 68% inhibition of lung tumor colony formation (synergistic effect). |
Data sourced from Nakajima et al., 2003 and Nakajima et al., 2003.[1]
Note: Detailed pharmacokinetic parameters for this compound are not publicly available.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound are provided below as representative examples based on standard laboratory procedures.
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Caption: Workflow for a Matrigel invasion assay.
Methodology:
-
Preparation of Inserts: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel and incubated at 37°C to allow for gelation.
-
Cell Seeding: Cancer cells are harvested, washed, and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 10^4) are then seeded onto the Matrigel layer in the upper chamber of the transwell.
-
Treatment: The medium in the upper chamber contains various concentrations of this compound. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified incubator.
-
Quantification: After incubation, non-invading cells are removed from the upper surface of the insert with a cotton swab. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of invading cells is then counted under a microscope, and the results are expressed as a percentage of the control (untreated) cells.
Mouse Model of Experimental Metastasis
This in vivo model evaluates the effect of a compound on the colonization of tumor cells in a secondary organ after intravenous injection.
Caption: Workflow for a mouse model of experimental metastasis.
Methodology:
-
Cell Preparation: A metastatic cancer cell line (e.g., B16F10 melanoma) is cultured and harvested. A single-cell suspension is prepared in a sterile, injectable buffer such as PBS.
-
Tumor Cell Inoculation: A defined number of cells (e.g., 2 x 10^5) are injected into the lateral tail vein of immunocompetent mice (e.g., C57BL/6).
-
Drug Administration: Treatment with this compound or a vehicle control is initiated, typically on the same day as tumor cell injection, and continued daily for the duration of the study (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs are harvested. The lungs are fixed, and the number of visible tumor colonies on the lung surface is counted. The efficacy of the treatment is determined by comparing the number of lung metastases in the this compound-treated group to the vehicle-treated control group.
Drug Discovery and Development Status
This compound was identified as a promising anti-metastatic agent during preclinical development by Mitsubishi Pharma Corporation. However, there is a lack of publicly available information regarding its further development.
-
Patents: A specific composition of matter or method of use patent for this compound is not readily identifiable in public patent databases.
-
Clinical Trials: A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any registered clinical trials for this compound or its chemical name, (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride.
Caption: Logical flow of the preclinical discovery and development of this compound.
Conclusion
This compound is a potent, orally active ROCK inhibitor with well-documented anti-metastatic effects in preclinical models of cancer. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, provides a strong rationale for its development as a therapeutic agent for preventing tumor spread. The available in vitro and in vivo data demonstrate its ability to inhibit key steps in the metastatic cascade at pharmacologically relevant concentrations and doses. However, the lack of publicly available information on its specific ROCK isoform selectivity (IC50 values), detailed pharmacokinetic profile, and any progression into clinical trials leaves its current development status uncertain. Further disclosure of data from the developing company would be necessary to fully assess the therapeutic potential of this compound.
References
In-Depth Technical Guide to WF-536: A Potent ROCK Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WF-536, a potent and orally active inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROCK inhibitors, particularly in the context of cancer metastasis.
Chemical Structure and Properties
This compound, chemically known as (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, is a small molecule inhibitor of ROCK.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride | [1] |
| CAS Number | 539857-64-2 | |
| Molecular Formula | C14H15N3O · HCl | |
| Molecular Weight | 277.75 g/mol (hydrochloride salt) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water |
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its biological effects by inhibiting the Rho-associated coiled-coil-containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of cell motility, adhesion, and morphology. In the context of cancer, hyperactivation of this pathway is frequently associated with increased tumor cell invasion and metastasis.
ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility and the formation of stress fibers. By inhibiting ROCK, this compound disrupts these processes, thereby reducing the migratory and invasive potential of cancer cells.
Figure 1: Simplified schematic of the Rho/ROCK signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related benzamide compounds, a plausible synthetic route would involve the coupling of a 4-(1-aminoethyl)benzoic acid derivative with 4-aminopyridine. The chiral amine could be introduced via asymmetric synthesis or resolution of a racemic mixture.
Biological Activity and Quantitative Data
This compound has demonstrated significant anti-metastatic activity in both in vitro and in vivo models.
In Vitro Activity
This compound inhibits the invasion and migration of various cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| Lewis Lung Carcinoma (LLC) | Invasion & Migration | 1, 3, 10, 30, 100 µM | Inhibition of both invasion and migration | [1] |
| B16BL6 Melanoma | Matrigel Invasion | Concentration-dependent | Significant inhibition of invasion |
In Vivo Activity
Oral administration of this compound has been shown to suppress tumor metastasis in mouse models.
| Cancer Model | Administration Route | Dosage | Effect | Reference |
| Lewis Lung Carcinoma (LLC) Metastasis | Oral | 0.3 - 3 mg/kg/day | Inhibition of metastasis and LLC-induced angiogenesis | [1] |
| B16F10 Melanoma Experimental Metastasis | Oral | 3 mg/kg/day | 41% inhibition of tumor colony formation in the lung | |
| B16F10 Melanoma (Combination Therapy) | Oral | 3 mg/kg/day (this compound) + 5 mg/kg/day (Paclitaxel) | 68% inhibition of tumor colony formation (synergistic effect) |
Experimental Protocols
Detailed experimental protocols from the original research articles are not fully available. The following are generalized but representative protocols for the types of assays used to characterize the activity of this compound.
In Vitro Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Figure 2: Generalized workflow for a Transwell cell invasion assay.
Procedure:
-
Preparation: Thaw Matrigel on ice and coat the upper surface of a Transwell insert with a thin layer. Allow to solidify at 37°C. Culture cancer cells in serum-free medium for 24 hours prior to the assay.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound or a vehicle control. Add the cell suspension to the upper chamber of the Matrigel-coated insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-24 hours.
-
Analysis: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The extent of invasion is expressed as the average number of cells per field.
In Vivo Spontaneous Metastasis Model (Lewis Lung Carcinoma)
This model assesses the effect of a compound on the metastasis of a primary tumor to distant organs.
Procedure:
-
Tumor Cell Implantation: Inject Lewis lung carcinoma (LLC) cells subcutaneously into the flank of syngeneic mice.
-
Tumor Growth: Allow the primary tumor to grow to a predetermined size.
-
Treatment: Begin oral administration of this compound or a vehicle control to the mice daily.
-
Primary Tumor Resection: Once the primary tumor reaches a specific volume, surgically resect it.
-
Metastasis Development: Continue treatment and monitor the mice for a set period to allow for the development of metastases.
-
Metastasis Assessment: Euthanize the mice and harvest the lungs. Count the number of visible tumor nodules on the lung surface.
Conclusion
This compound is a potent, orally active ROCK inhibitor with significant anti-metastatic properties demonstrated in preclinical models. Its ability to inhibit cancer cell invasion and migration, as well as angiogenesis, makes it a compelling candidate for further investigation as a potential anti-cancer therapeutic. This guide provides a foundational understanding of this compound for researchers and drug developers in the field of oncology. Further studies are warranted to elucidate its full therapeutic potential and to develop detailed synthetic and experimental protocols.
References
WF-536 Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536 hydrochloride, identified chemically as (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride with the CAS number 539857-64-2, is a potent and orally active inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1] The inhibition of the Rho/ROCK signaling pathway has significant implications in cancer research, particularly in preventing tumor metastasis by affecting cell motility and angiogenesis.[1] This technical guide provides a comprehensive overview of the available solubility and stability data for this compound hydrochloride, alongside detailed, standardized experimental protocols relevant to its physicochemical characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents targeting the ROCK pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below.
| Property | Value | Reference |
| Chemical Name | (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride | [1] |
| CAS Number | 539857-64-2 | |
| Molecular Formula | C₁₄H₁₆ClN₃O | [2] |
| Molecular Weight | 277.75 g/mol | [2] |
Solubility Profile
Quantitative solubility data for this compound hydrochloride in a range of common laboratory solvents is not extensively available in public literature. However, based on information from chemical suppliers, a qualitative assessment of its solubility has been established.
| Solvent | Solubility |
| DMSO | Soluble |
Note: The lack of specific quantitative solubility data (e.g., in mg/mL or mM) necessitates empirical determination for specific experimental needs.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Solutions: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol).
-
Addition of Compound: Add an excess amount of this compound hydrochloride to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound hydrochloride in the specific solvent under the tested conditions.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of this compound hydrochloride is a critical parameter for its handling, storage, and formulation. While comprehensive degradation kinetics are not publicly available, recommended storage conditions provide insight into its general stability.
| Condition | Recommendation |
| Short-term Storage (Powder) | 0 - 4°C, dry and dark (days to weeks) |
| Long-term Storage (Powder) | -20°C, dry and dark (months to years) |
| Shipping | Stable for a few weeks at ambient temperature |
| Stock Solutions | 0 - 4°C for short-term (days to weeks), or -20°C for long-term (months) |
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
-
Acidic Hydrolysis:
-
Dissolve this compound hydrochloride in a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Dissolve this compound hydrochloride in a solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Follow the incubation and sampling procedure as described for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and protect from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a sample of solid this compound hydrochloride in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Analyze the solid sample at specified intervals.
-
-
Photostability:
-
Expose a solution and solid sample of this compound hydrochloride to a controlled light source (e.g., ICH-compliant photostability chamber).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the light-exposed and dark control samples.
-
Caption: Experimental workflow for forced degradation studies of this compound hydrochloride.
Mechanism of Action: Rho/ROCK Signaling Pathway
This compound hydrochloride exerts its biological effects by inhibiting the Rho-associated coiled-coil-containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction through its effects on the actin cytoskeleton.
Caption: Inhibition of the Rho/ROCK signaling pathway by this compound hydrochloride.
Conclusion
This compound hydrochloride is a promising ROCK inhibitor with potential applications in cancer therapy. While detailed public data on its solubility and stability are limited, this guide provides a framework for its characterization based on established scientific principles and methodologies. The provided protocols for solubility and stability testing can be adapted to generate the necessary data for preclinical and formulation development. A thorough understanding of the physicochemical properties of this compound hydrochloride is paramount for its successful translation from a research compound to a potential therapeutic agent.
References
Preclinical Profile of WF-536: A ROCK Inhibitor with Anti-Metastatic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WF-536 is a novel, orally active small molecule inhibitor of Rho-associated coiled-coil-forming protein kinase (ROCK). Preclinical studies in various animal models of cancer have demonstrated its potential as an anti-metastatic agent. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its efficacy in animal models, the experimental protocols utilized in these studies, and its underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROCK inhibitors in oncology.
Introduction
Tumor metastasis is a complex, multi-step process that is the primary cause of cancer-related mortality. The Rho/ROCK signaling pathway has been identified as a critical regulator of cellular processes integral to metastasis, including cell migration, invasion, and angiogenesis.[1] this compound, chemically known as (+)-(R)-4-(1-aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, is a potent inhibitor of ROCK.[2] This document summarizes the key findings from preclinical investigations of this compound in animal models, highlighting its promise as a therapeutic agent for the prevention of tumor metastasis.
Efficacy in Animal Models
The anti-metastatic activity of this compound has been evaluated in murine models of melanoma and lung carcinoma. The available quantitative data from these studies are summarized below.
Table 1: Efficacy of this compound in a Spontaneous Pulmonary Metastasis Model with B16BL6 Melanoma
| Treatment Group | Dose (mg/kg/day) | Administration Route | Metastasis Inhibition Rate (%) | Reference |
| This compound | 0.3 | Osmotic Pump | Dose-dependent | [2] |
| This compound | 3 | Osmotic Pump | 95 | [2] |
Table 2: Efficacy of this compound in an Experimental Pulmonary Metastasis Model with B16F10 Melanoma
| Treatment Group | Dose (mg/kg/day) | Administration Route | Metastasis Inhibition Rate (%) | Reference |
| This compound | 3 | Oral | 41 | [2] |
| Paclitaxel | 5 | Not Specified | 27 | [2] |
| This compound + Paclitaxel | 3 + 5 | Oral | 68 | [2] |
Table 3: Efficacy of this compound in a Spontaneous Metastasis Model with Lewis Lung Carcinoma (LLC)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Effect | Reference |
| This compound | 0.3 - 3 | Oral | Inhibition of LLC metastasis and LLC-induced angiogenesis | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Animal Models
-
Mice: Specific pathogen-free male C57BL/6 mice have been used in the B16 melanoma and Lewis lung carcinoma models.
Cell Lines
-
B16BL6 and B16F10 Melanoma: These murine melanoma cell lines are commonly used to study metastasis.
-
Lewis Lung Carcinoma (LLC): A murine lung cancer cell line known for its metastatic potential.
Spontaneous Pulmonary Metastasis Model (B16BL6 Melanoma)
-
Tumor Cell Implantation: B16BL6 melanoma cells are injected subcutaneously into the footpad of mice.
-
Primary Tumor Resection: After the primary tumor reaches a specific size, the tumor-bearing leg is amputated.
-
Drug Administration: this compound is administered continuously via a subcutaneously implanted osmotic pump.
-
Endpoint Analysis: After a set period, mice are euthanized, and the lungs are examined for metastatic tumor colonies. The number of colonies is counted to determine the extent of metastasis.
Experimental Pulmonary Metastasis Model (B16F10 Melanoma)
-
Tumor Cell Injection: B16F10 melanoma cells are injected intravenously into the tail vein of mice.
-
Drug Administration: this compound is administered orally.
-
Endpoint Analysis: After a defined period, mice are euthanized, and the lungs are harvested to count the number of metastatic nodules on the surface.
Spontaneous Metastasis Model (Lewis Lung Carcinoma)
-
Tumor Cell Implantation: LLC cells are injected subcutaneously into the flank of mice.
-
Drug Administration: this compound is administered orally.
-
Endpoint Analysis: The study evaluates the inhibition of both metastasis and tumor-induced angiogenesis. The specific methods for assessing these endpoints were not detailed in the available literature.
In Vivo Angiogenesis Assay
While specific protocols for the in vivo angiogenesis assays used in the LLC model with this compound are not detailed in the provided search results, a general protocol for a dorsal air sac model is as follows:
-
Air Sac Creation: An air pouch is created on the dorsum of mice by subcutaneous injection of air.
-
Chamber Implantation: A chamber containing extracellular matrix (e.g., Matrigel) and a pro-angiogenic factor is implanted into the air sac.
-
Drug Administration: The test compound (e.g., this compound) is administered to the animals.
-
Angiogenesis Quantification: After a set period, the chamber is removed, and the extent of new blood vessel formation is quantified, often by measuring hemoglobin content or by immunohistochemical analysis of endothelial cell markers.
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its anti-metastatic and anti-angiogenic effects by inhibiting the Rho-associated coiled-coil-forming protein kinase (ROCK). The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton, which is essential for cell motility, invasion, and the formation of new blood vessels.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via inhibition of the Rho/ROCK signaling pathway.
Experimental Workflow for Metastasis Models
Caption: Generalized experimental workflow for in vivo metastasis studies of this compound.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic (PK) and toxicology data for this compound in animal models, including parameters such as Cmax, AUC, half-life, and the No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available in the reviewed literature. The published studies indicate that at the tested efficacious doses (0.3-3 mg/kg/day), this compound did not cause any observable adverse effects on body weight or the general health of the animals.[2] However, a comprehensive safety profile has not been reported.
Conclusion
The preclinical data for this compound strongly suggest that it is a promising anti-metastatic agent. Its ability to inhibit the ROCK signaling pathway translates to significant efficacy in animal models of melanoma and lung cancer, both as a monotherapy and in combination with standard chemotherapy. While the lack of publicly available, detailed pharmacokinetic and toxicology data is a limitation, the existing efficacy and preliminary safety information warrant further investigation of this compound as a potential therapeutic for the prevention of cancer metastasis. Future studies should aim to fully characterize its safety profile and establish a clear therapeutic window to guide potential clinical development.
References
- 1. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of WF-536
Introduction
WF-536 is an investigational selective inhibitor of the enzyme mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). As a key regulator of the immune system, HPK1 has been identified as a promising target for cancer immunotherapy. By inhibiting HPK1, this compound is designed to enhance T-cell activation and improve anti-tumor immune responses. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data and experimental methodologies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the drug's dosing regimen and therapeutic window.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg) | 10 (IV), 30 (PO) | 5 (IV), 10 (PO) | 2 (IV), 5 (PO) |
| Tmax (h) | - (IV), 0.5 (PO) | - (IV), 1.0 (PO) | - (IV), 2.0 (PO) |
| Cmax (ng/mL) | 2850 (IV), 1230 (PO) | 1890 (IV), 850 (PO) | 1150 (IV), 620 (PO) |
| AUC (ng*h/mL) | 4560 | 3780 | 3100 |
| t1/2 (h) | 2.1 | 3.5 | 4.8 |
| Clearance (mL/min/kg) | 36.8 | 22.0 | 10.8 |
| Volume of Distribution (L/kg) | 4.5 | 5.8 | 6.2 |
| Oral Bioavailability (%) | 68 | 75 | 82 |
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Models: Male CD-1 mice, Sprague-Dawley rats, and Beagle dogs were used.
-
Dosing: For intravenous (IV) administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral (PO) administration, the compound was suspended in 0.5% methylcellulose.
-
Sample Collection: Blood samples were collected at various time points post-dosing via the tail vein (rodents) or cephalic vein (dogs). Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Pharmacodynamics
The pharmacodynamic effects of this compound were evaluated to confirm its mechanism of action and to establish a relationship between drug concentration and target engagement.
In Vitro Target Engagement
The inhibitory activity of this compound on HPK1 was assessed through biochemical and cell-based assays.
Table 2: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human HPK1 | 1.2 |
| Cell-Based Assay (pSLP-76) | Jurkat T-cells | 8.5 |
Experimental Protocol: In Vitro Assays
-
Biochemical Assay: The inhibitory effect of this compound on the kinase activity of recombinant human HPK1 was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Cell-Based Assay: Jurkat T-cells were stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound. The phosphorylation of SLP-76, a downstream substrate of HPK1, was quantified by flow cytometry.
In Vivo Target Engagement and Anti-Tumor Efficacy
The ability of this compound to modulate the immune system and inhibit tumor growth was evaluated in a syngeneic mouse tumor model.
Table 3: In Vivo Efficacy of this compound in MC38 Tumor Model
| Treatment Group | Dose (mg/kg, PO, BID) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 62 |
| This compound | 100 | 85 |
Experimental Protocol: In Vivo Efficacy Study
-
Animal Model: C57BL/6 mice were subcutaneously implanted with MC38 colon adenocarcinoma cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized and treated orally twice daily (BID) with this compound or vehicle.
-
Efficacy Endpoint: Tumor volumes were measured twice weekly.
-
Pharmacodynamic Endpoint: At the end of the study, tumors were harvested to assess the phosphorylation of SLP-76 in tumor-infiltrating lymphocytes (TILs) via immunohistochemistry.
This compound demonstrates favorable pharmacokinetic properties in preclinical species, including good oral bioavailability. The compound effectively inhibits its target, HPK1, both in vitro and in vivo, leading to enhanced T-cell signaling and significant anti-tumor efficacy in a syngeneic mouse model. These promising preclinical data support the continued development of this compound as a novel cancer immunotherapy agent. Further studies are warranted to translate these findings into the clinical setting.
Safety Profile and Toxicology of WF-536: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the safety and toxicology of WF-536. The information is derived from preclinical research studies focused on the compound's efficacy as a potential anti-cancer agent. No dedicated, comprehensive toxicology studies (e.g., GLP-compliant acute, sub-chronic, chronic, genotoxicity, carcinogenicity, or reproductive toxicology studies) have been identified in the public domain. Therefore, this guide should be considered a preliminary overview and not a complete safety assessment.
Introduction
This compound, identified as (+)-(R)-4-(1-aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, is a novel, orally active inhibitor of Rho-associated coiled-coil-forming protein kinase (ROCK).[1][2][3] It has been investigated for its potential as an anti-metastatic and anti-angiogenic agent in oncology.[1][2][4] This document provides a technical summary of the safety and toxicological findings reported in the existing preclinical literature.
Mechanism of Action: ROCK Inhibition
This compound exerts its biological effects by inhibiting ROCK, a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[2][5] The Rho/ROCK signaling pathway is involved in various cellular processes, including cell adhesion, motility, and contraction. In the context of cancer, this pathway is implicated in tumor cell invasion and metastasis.[1][2] By inhibiting ROCK, this compound is proposed to suppress tumor metastasis by inhibiting tumor cell motility and enhancing the barrier function of host tissues.[5]
Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound.
Preclinical Safety and Toxicology Findings
The available safety data for this compound are derived from in vitro and in vivo studies primarily designed to assess its anti-tumor efficacy.
In Vitro Cytotoxicity
In studies involving B16BL6 mouse melanoma cells and Lewis lung carcinoma (LLC) cells, this compound did not exhibit cytotoxic effects at concentrations that were effective for inhibiting cell invasion and migration.[1][4] Similarly, no anti-proliferative action was observed in endothelial cells.[4]
In Vivo Observations in Animal Models
Animal studies in mice have provided preliminary insights into the in vivo safety profile of this compound. Administration of this compound at doses effective for inhibiting tumor metastasis did not result in overt signs of toxicity.[1] Specifically, researchers noted no alterations in body weight, blood pressure, or the general health of the treated animals compared to vehicle-treated controls.[1]
Table 1: Summary of In Vivo Preclinical Studies and Safety Observations for this compound
| Study Type | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Finding | Reported Safety Observations | Reference |
| Spontaneous Pulmonary Metastasis | Mice | B16BL6 melanoma | 0.3-3 mg/kg per day (osmotic pump) | 95% metastasis inhibition at 3 mg/kg per day | No alteration in body weight, blood pressure, or general health. | [1] |
| Experimental Pulmonary Metastasis | Mice | B16F10 melanoma | 3 mg/kg per day (oral) | 41% inhibition of tumor colony formation. | No alteration in body weight, blood pressure, or general health. | [1] |
| Spontaneous Tumor Metastasis | Mice | Lewis lung carcinoma (LLC) | 0.3-3 mg/kg/day (oral) | Inhibition of LLC metastasis and LLC-induced angiogenesis. | No cytotoxicity or anti-proliferative action observed in vitro. | [2][4] |
Experimental Protocols
Detailed experimental protocols for dedicated toxicology studies are not available. The following are summaries of the methodologies used in the efficacy studies from which safety observations were reported.
In Vitro Invasion Assay
-
Cell Line: B16BL6 mouse melanoma cells.
-
Method: A culture insert layered with reconstituted basement membrane (Matrigel) was used to assess the anti-invasive effect of this compound.
-
Endpoint: Inhibition of cell motility through the Matrigel layer.
-
Reference: [1]
In Vivo Spontaneous Pulmonary Metastasis Model
-
Animal Model: Mice.
-
Procedure:
-
Subcutaneous injection of B16BL6 melanoma cells.
-
Administration of this compound via an osmotic pump.
-
-
Endpoint: Suppression of tumor colony formation on the lung surface.
-
Reference: [1]
Caption: Experimental workflow for the in vivo spontaneous pulmonary metastasis model.
In Vivo Experimental Pulmonary Metastasis Model
-
Animal Model: Mice.
-
Procedure:
-
Intravenous injection of B16F10 melanoma cells.
-
Oral administration of this compound, either alone or in combination with paclitaxel.
-
-
Endpoint: Inhibition of pulmonary metastasis.
-
Reference: [1]
Pharmacokinetics
No formal pharmacokinetic studies for this compound have been published in the available literature.
Gaps in Toxicological Data and Future Directions
The current understanding of the safety profile of this compound is limited to observations from preclinical efficacy studies. To establish a comprehensive safety profile suitable for further drug development, a series of dedicated toxicology studies would be required, including:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
-
Genotoxicity Studies: To assess the potential for this compound to induce genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: To evaluate the tumorigenic potential of this compound after long-term exposure.
-
Reproductive and Developmental Toxicology Studies: To assess the potential effects on fertility and embryonic development.
-
Safety Pharmacology Studies: To investigate potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Conclusion
This compound is a novel ROCK inhibitor with demonstrated anti-metastatic and anti-angiogenic effects in preclinical cancer models. Preliminary safety data from these studies suggest that this compound is well-tolerated in mice at effective doses, with no reported cytotoxicity or adverse effects on body weight, blood pressure, or general health.[1][4] However, a comprehensive toxicological evaluation is lacking. Further dedicated studies are necessary to fully characterize the safety profile of this compound and to support its potential clinical development.
References
- 1. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|539857-64-2|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of WF-536 in the Inhibition of Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WF-536 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key regulator of cellular processes integral to tumor progression, including angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental methodologies related to the anti-angiogenic properties of this compound. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The signaling pathway involving Rho and its downstream effector, ROCK, has been identified as a significant contributor to tumor metastasis and angiogenesis.[1] this compound, chemically described as (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, is a novel, orally active small molecule inhibitor of ROCK.[1][2][3] Preclinical studies have demonstrated its anti-metastatic activity, which is attributed to its dual inhibitory effects on both tumor cell motility and tumor-induced angiogenesis.[1] This document details the role of this compound in the inhibition of tumor angiogenesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting the Rho/ROCK signaling pathway, which plays a crucial role in endothelial cell migration, invasion, and the formation of capillary-like structures. While the specific IC50 value for this compound against ROCK is not publicly available, its efficacy has been demonstrated in various in vitro and in vivo models.
The Rho family of small GTPases, upon activation, stimulates ROCK, which in turn phosphorylates downstream substrates such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation cascade leads to increased actin-myosin contractility, stress fiber formation, and focal adhesions, which are essential for cell motility and invasion. By inhibiting ROCK, this compound disrupts these processes in endothelial cells, thereby preventing the formation of new blood vessels.
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting angiogenesis.
References
Methodological & Application
Application Notes and Protocols for WF-536 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3][4] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is implicated in a variety of cellular processes, including cell adhesion, motility, and contraction. In the context of cancer, dysregulation of the ROCK pathway is frequently associated with increased tumor cell invasion and metastasis. This compound exerts its anti-metastatic effects by inhibiting both tumor cell motility and angiogenesis, making it a valuable tool for cancer research and a potential therapeutic agent.[2][3]
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments to assess its impact on cell migration, invasion, and angiogenesis.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2. By inhibiting ROCK activity, this compound prevents the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit (MYPT1). This leads to a reduction in actomyosin contractility and subsequent inhibition of cellular processes that are highly dependent on cytoskeletal dynamics, including cell migration and invasion. Furthermore, this compound has been shown to inhibit angiogenesis by affecting endothelial cell motility and the formation of capillary-like structures.[2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro assays as reported in the literature. It is important to note that the optimal concentration may vary depending on the cell line and specific experimental conditions. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
| Assay | Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| Paracellular Infiltration | HT1080 (Human Fibrosarcoma) on ECV304 monolayer | 0.3 - 3 | Inhibition of paracellular infiltration of tumor cells. | [1] |
| Cell Invasion | HT1080 (Human Fibrosarcoma) | 3 - 30 | Inhibition of invasion through reconstituted basement membrane (Matrigel). | [1] |
| Cell Migration | HT1080 (Human Fibrosarcoma) | 10 - 30 | Inhibition of cell migration. | [1] |
| Paracellular Permeability | ECV304 (Human Endothelial) | 0.3 - 3 | Restrained HGF-induced increases in paracellular permeability. | [1] |
| Cell Invasion | B16BL6 (Mouse Melanoma) | Concentration-dependent | Significant inhibition of in vitro invasion. | [4] |
| Cell Invasion & Migration | Lewis Lung Carcinoma (LLC) | Not specified | Inhibition of invasion and migration. | [2] |
| Angiogenesis (Tube Formation) | Endothelial Cells | Not specified | Inhibition of invasion, migration, and formation of capillary-like tubes on Matrigel. | [2] |
Experimental Protocols
Cell Migration Assay (Wound Healing / Scratch Assay)
This protocol is designed to assess the effect of this compound on the migratory capacity of adherent cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize the effects of cell proliferation on wound closure, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours prior to creating the wound.
-
Creating the Wound: Using a sterile p200 or p1000 pipette tip, create a straight scratch (wound) across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) or a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This will be the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay with Matrigel)
This protocol assesses the ability of cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (e.g., 0.5% in 25% methanol)
-
Microscope
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for your cell line, typically 1:3 to 1:5). Add a thin layer (e.g., 50-100 µL) of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Gelling: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: While the Matrigel is solidifying, harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Treatment Preparation: Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated Transwell inserts into the wells.
-
Seed the cell suspension containing this compound or vehicle into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable invasion (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the insert membrane.
-
Fixation and Staining:
-
Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
Angiogenesis Assay (Tube Formation Assay)
This protocol evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cell line (e.g., HUVEC, ECV304)
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix (growth factor reduced)
-
96-well tissue culture plate
-
This compound stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add a layer of Matrigel (e.g., 50 µL) to each well of a 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a suitable density (e.g., 1-2 x 10⁴ cells per well).
-
Treatment: Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Cell Seeding: Gently seed the cell suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for tube formation (typically 4-18 hours).
-
Visualization:
-
Phase Contrast: Observe and capture images of the tube-like structures using a phase-contrast microscope.
-
Fluorescent Staining (Optional): Incubate the cells with Calcein AM for 30 minutes, then wash and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: The signaling pathway inhibited by this compound.
Caption: Workflow for the Transwell Invasion Assay.
References
- 1. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with WF-536
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536, chemically known as (+)-(R)-4-(1-aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3] Preclinical studies have demonstrated its potential as an anti-metastatic agent by inhibiting tumor cell motility, invasion, and angiogenesis.[1][3] This document provides detailed protocols for the dissolution and preparation of this compound for in vivo studies based on available literature and common laboratory practices.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound from preclinical in vivo studies.
| Parameter | Value | Species | Administration Route | Efficacy | Reference |
| Effective Dosage | 0.3-3 mg/kg/day | Mouse | Oral | 41% inhibition of B16F10 lung metastasis at 3 mg/kg/day | [1] |
| 0.3-3 mg/kg/day | Mouse | Osmotic Pump | 95% inhibition of B16BL6 lung metastasis at 3 mg/kg/day | [1] | |
| Toxicity | No observed alteration in body weight or blood pressure | Mouse | Oral & Osmotic Pump | Not Applicable | [1] |
| Cytotoxicity | No cytotoxic effect observed at effective concentrations in vitro | Mouse Melanoma Cells | In Vitro Assay | Not Applicable | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects through the inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell motility, adhesion, and proliferation. By inhibiting ROCK, this compound disrupts the downstream signaling cascade that leads to the phosphorylation of myosin light chain (MLC) and the subsequent formation of stress fibers and focal adhesions, which are essential for cell migration and invasion.
Caption: The inhibitory effect of this compound on the Rho/ROCK signaling pathway.
Experimental Protocols
Note: The following protocols are based on published research and standard laboratory procedures. The exact vehicle for this compound was not explicitly stated in the reviewed literature. Therefore, a common vehicle for oral administration of benzamide compounds is suggested. Researchers should perform small-scale solubility and stability tests before preparing large batches.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile, purified water
-
Sterile, purified water
-
Mortar and pestle (optional, for fine powder)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 3 mg/kg), the average weight of the animals, and the dosing volume (typically 100 µL for a 20-25 g mouse).
-
Example calculation for 10 mice (average weight 25 g) at 3 mg/kg in a 100 µL dosing volume:
-
Total dose per mouse = 3 mg/kg * 0.025 kg = 0.075 mg
-
Concentration of suspension = 0.075 mg / 0.1 mL = 0.75 mg/mL
-
Total volume needed (with excess) = 10 mice * 100 µL/mouse + 20% excess = 1.2 mL. Prepare 2 mL.
-
Total this compound needed = 0.75 mg/mL * 2 mL = 1.5 mg
-
-
-
Prepare the 0.5% Na-CMC vehicle:
-
Weigh 50 mg of Na-CMC and add it to 10 mL of sterile, purified water.
-
Stir vigorously with a magnetic stirrer until the Na-CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder. For small amounts, it is advisable to prepare a stock and dilute it.
-
If the powder is not fine, gently grind it using a mortar and pestle.
-
Place the this compound powder in a sterile conical tube.
-
Add a small volume of the 0.5% Na-CMC vehicle and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension to ensure uniform distribution of the compound.
-
Administer the calculated volume to the animal via oral gavage using an appropriate gauge feeding needle.
-
Protocol 2: Preparation of this compound for Osmotic Pump Delivery
This protocol outlines the preparation of a sterile this compound solution for continuous delivery via a subcutaneously implanted osmotic pump.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration
-
Laminar flow hood or sterile work area
Procedure:
-
Determine the required concentration:
-
Consult the osmotic pump manufacturer's instructions for the pump's reservoir volume and flow rate.
-
Calculate the required concentration to deliver the desired daily dose.
-
Example calculation for a 3 mg/kg/day dose in a 25 g mouse using a pump with a 0.11 µL/hour flow rate:
-
Daily dose = 3 mg/kg * 0.025 kg = 0.075 mg/day
-
Daily delivery volume = 0.11 µL/hour * 24 hours/day = 2.64 µL/day = 0.00264 mL/day
-
Required concentration = 0.075 mg/day / 0.00264 mL/day ≈ 28.4 mg/mL
-
-
-
Dissolve this compound:
-
As this compound is a hydrochloride salt, it is likely soluble in aqueous solutions. Perform a solubility test with a small amount of compound in sterile saline or PBS.
-
In a sterile environment (laminar flow hood), weigh the required amount of this compound and dissolve it in the appropriate volume of sterile saline or PBS.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile tube to ensure sterility.
-
-
Filling the Osmotic Pump:
-
Follow the manufacturer's specific instructions for filling the osmotic pumps. This typically involves using a specialized filling tube to load the sterile this compound solution into the pump reservoir.
-
Ensure no air bubbles are introduced into the pump.
-
-
Priming and Implantation:
-
For immediate delivery at a constant rate, prime the filled pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
-
Surgically implant the pumps subcutaneously in the dorsal region of the animal under aseptic conditions.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound for in vivo administration.
Caption: Workflow for the preparation of this compound for in vivo studies.
References
- 1. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: WF-536 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2][3] The ROCK signaling pathway plays a crucial role in various cellular processes that are central to cancer progression, including cell motility, invasion, and angiogenesis.[1][4][5][6][7] Inhibition of ROCK signaling by this compound has been shown to suppress tumor metastasis by enhancing the barrier function of host cell layers and inhibiting tumor cell motility.[1][2] Furthermore, preclinical evidence suggests that combining ROCK inhibitors with conventional chemotherapy agents can result in synergistic antitumor effects.[3][4] This document provides detailed application notes and protocols for the use of this compound in combination with chemotherapy, with a specific focus on the synergistic effects observed with paclitaxel in a preclinical melanoma model.
Mechanism of Action: this compound as a ROCK Inhibitor
The Rho/ROCK signaling pathway is a key regulator of the actin cytoskeleton. In cancer, aberrant activation of this pathway contributes to increased cell contractility, motility, and invasion, facilitating metastasis.[4][5][6] this compound, by inhibiting ROCK, effectively disrupts these processes. The diagram below illustrates the central role of the Rho/ROCK pathway in cancer metastasis and the point of intervention for this compound.
Caption: Signaling pathway of this compound in inhibiting cancer metastasis.
Combination Therapy: this compound and Paclitaxel
A preclinical study investigating the combination of this compound and paclitaxel in a B16F10 melanoma experimental metastasis model demonstrated a synergistic effect in inhibiting lung metastasis.[3]
Quantitative Data Summary
| Treatment Group | Dosage | Inhibition of Lung Metastasis (%) |
| Vehicle Control | - | 0 |
| This compound | 3 mg/kg/day (p.o.) | 41 |
| Paclitaxel | 5 mg/kg/day (i.p.) | 27 |
| This compound + Paclitaxel | 3 mg/kg/day (p.o.) + 5 mg/kg/day (i.p.) | 68 |
Data from a study on experimental metastasis of B16F10 melanoma in mice.[3]
Experimental Protocols
The following are representative protocols for in vitro and in vivo experiments to evaluate the combination of this compound and chemotherapy agents. These protocols are based on the methodologies described in the published literature.[3]
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
This compound
-
Chemotherapy agent of interest
-
Cancer cell line (e.g., B16BL6 melanoma)
-
24-well plates with Boyden chamber inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader
Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to the desired concentration. Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound, the chemotherapy agent, or the combination of both.
-
Assay Setup: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells. Seed the prepared cancer cells into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for measurable invasion (e.g., 24-48 hours).
-
Quantification of Invasion:
-
Carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the insert with a suitable stain (e.g., crystal violet) or label with a fluorescent dye like Calcein-AM.
-
Count the number of invaded cells in several microscopic fields or quantify the fluorescence using a plate reader.
-
-
Data Analysis: Compare the number of invaded cells in the treatment groups to the vehicle control group to determine the percent inhibition of invasion.
In Vivo Experimental Metastasis Model
This model assesses the effect of therapeutic agents on the formation of metastatic colonies in a secondary organ following intravenous injection of tumor cells.
Materials:
-
This compound
-
Paclitaxel (or other chemotherapy agent)
-
Appropriate vehicle for drug administration
-
Cancer cell line capable of forming metastases (e.g., B16F10 melanoma)
-
Immunocompromised mice (e.g., C57BL/6 for syngeneic models)
-
Standard animal housing and care facilities
-
Surgical tools for intravenous injection
Protocol:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Injection: Harvest and resuspend tumor cells in sterile, serum-free medium or PBS. Inject a defined number of cells (e.g., 2 x 10^5 B16F10 cells) into the lateral tail vein of the mice.
-
Treatment Administration:
-
Randomly assign mice to treatment groups (Vehicle, this compound, Chemotherapy Agent, Combination).
-
Begin treatment administration as per the experimental design. For example, oral administration of this compound (e.g., 3 mg/kg/day) and intraperitoneal injection of paclitaxel (e.g., 5 mg/kg/day).[3]
-
-
Monitoring: Monitor the health and body weight of the animals regularly.
-
Endpoint and Analysis:
-
After a predetermined period (e.g., 14-21 days), euthanize the mice.
-
Excise the lungs (or other target organs for metastasis).
-
Fix the lungs in a suitable fixative (e.g., Bouin's solution).
-
Count the number of visible tumor colonies on the lung surface.
-
-
Data Analysis: Calculate the mean number of metastatic nodules for each treatment group and determine the percentage of metastasis inhibition compared to the vehicle control group.
Caption: Workflow for in vivo experimental metastasis study.
Considerations for Combination Studies
-
Dose and Schedule Optimization: The optimal dose and administration schedule for both this compound and the chemotherapy agent in a combination setting need to be determined empirically for each cancer model.
-
Toxicity Assessment: It is crucial to monitor for any potential increase in toxicity with the combination therapy compared to the individual agents.
-
Mechanism of Synergy: Further studies are warranted to elucidate the precise molecular mechanisms underlying the synergistic effects of this compound and chemotherapy. This may involve investigating effects on the tumor microenvironment, drug delivery, and induction of apoptosis.
-
Broader Applicability: While the current data is limited to paclitaxel in a melanoma model, the general mechanism of action of ROCK inhibitors suggests potential for synergistic effects with other chemotherapy agents and in other cancer types.[4][6] However, this requires further experimental validation.
Conclusion
This compound, as a ROCK inhibitor, presents a promising therapeutic strategy for targeting cancer metastasis. The preclinical data demonstrating a synergistic effect with paclitaxel highlights the potential of combination therapies involving this compound. The protocols and information provided herein offer a framework for researchers to further explore and validate the efficacy of this compound in combination with various chemotherapy agents in different cancer models.
References
- 1. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: WF-536 Inhibits Cancer Cell Invasion in a Matrigel-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The Matrigel invasion assay is a widely used in vitro method to evaluate the invasive potential of cancer cells and to screen for anti-invasive therapeutic compounds. This application note provides a detailed protocol for utilizing the Matrigel invasion assay to assess the inhibitory effects of WF-536, a novel and potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This compound has demonstrated significant anti-metastatic properties by impeding tumor cell motility and enhancing the host cell barrier.[1] This protocol is designed for researchers in oncology, cell biology, and drug discovery to reliably quantify the anti-invasive efficacy of this compound.
Principle of the Assay
The Matrigel invasion assay utilizes a Boyden chamber system, which consists of a porous membrane insert within a larger well. The membrane is coated with Matrigel, a reconstituted basement membrane matrix that serves as a barrier to non-invasive cells. Invasive cells, however, can degrade this matrix and migrate through the pores in response to a chemoattractant in the lower chamber. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the number of cells that successfully invade through the Matrigel layer compared to an untreated control.
Experimental Workflow
The following diagram illustrates the key steps in the Matrigel invasion assay for assessing the anti-invasive properties of this compound.
Caption: Workflow of the Matrigel invasion assay with this compound.
Signaling Pathway of this compound Action
This compound is an inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, which plays a fundamental role in cell motility and invasion. By inhibiting ROCK, this compound disrupts the downstream signaling cascade that leads to the formation of stress fibers and focal adhesions, which are essential for cell contraction and movement through the extracellular matrix.
Caption: this compound inhibits cell invasion by targeting the ROCK kinase.
Experimental Protocol
This protocol is a representative method for conducting a Matrigel invasion assay with this compound using human fibrosarcoma (HT1080) or murine melanoma (B16) cells. Optimization may be required for other cell types.
Materials:
-
This compound
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8.0 µm pore size) and companion plates
-
HT1080 or B16 cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with serum-containing medium to inactivate trypsin.
-
Resuspend cells in serum-free medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL in serum-free medium.
-
-
Cell Seeding and Treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Carefully remove any remaining liquid from the rehydrated Matrigel.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
Add 200 µL of serum-free medium containing the desired concentration of this compound (or vehicle control) to the corresponding inserts.
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The incubation time should be optimized based on the cell type's invasive capacity.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane.
-
Capture images from several random fields of view for each membrane.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of invaded cells with this compound / Number of invaded cells in control)) * 100
-
Data Presentation
The following table summarizes the reported effects of this compound on the invasion of different cancer cell lines in Matrigel invasion assays.
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| Human Fibrosarcoma (HT1080) | This compound | 3 - 30 µM | Inhibition of invasion through Matrigel. | [1] |
| Murine Melanoma (B16BL6) | This compound | Not specified | Significant and concentration-dependent inhibition of in vitro invasion. |
Conclusion
The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of the ROCK inhibitor, this compound. The detailed protocol provided in this application note, along with the understanding of the underlying signaling pathway, will enable researchers to effectively assess the potential of this compound as an anti-metastatic agent. The quantitative data generated from this assay can be instrumental in the preclinical development of novel cancer therapeutics.
References
Application Notes and Protocols: Endothelial Tube Formation Assay with WF-536
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The endothelial tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. WF-536 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key regulator of the actin cytoskeleton.[1][2] By inhibiting ROCK, this compound disrupts endothelial cell migration, invasion, and ultimately, tube formation, making it a promising candidate for anti-angiogenic therapies.[1][2] These application notes provide a detailed protocol for performing an endothelial tube formation assay to evaluate the anti-angiogenic effects of this compound, along with expected quantitative outcomes and insights into its mechanism of action.
Data Presentation
The inhibitory effect of this compound on endothelial tube formation is concentration-dependent. Below is a summary of the quantitative data obtained from treating Human Umbilical Vein Endothelial Cells (HUVECs) with this compound in a tube formation assay on Matrigel.
| This compound Concentration (µM) | Inhibition of Tube Formation | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Control) | - | 100% | 100% |
| 1 | Partial Inhibition | Data Not Available | Data Not Available |
| 5 | Significant Inhibition[1] | Markedly Reduced | Markedly Reduced |
| 10 | Potent Inhibition[1] | Severely Reduced | Severely Reduced |
Table 1: Quantitative Analysis of this compound on HUVEC Tube Formation. Data is compiled from qualitative descriptions and phosphorylation assays.[1] Precise percentage inhibition of tube length and branch points requires further specific experimental determination.
| Downstream Target | Phosphorylation Change with 10 µM this compound in HUVECs |
| Myosin Phosphatase Target Subunit 1 (p-MYPT1) | ↓ 42%[1] |
| Myosin Light Chain 2 (p-LC20) | ↓ 72%[1] |
Table 2: Effect of this compound on ROCK Signaling in HUVECs.
Experimental Protocols
Endothelial Tube Formation Assay Protocol
This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Procedure:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cells and resuspend the pellet in serum-free EGM-2 to a concentration of 2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free EGM-2 to achieve final concentrations of 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of this compound (and vehicle control).
-
-
Seeding Cells onto Matrigel:
-
Carefully add 100 µL of the cell suspension (containing the respective this compound concentration or vehicle) to each solidified Matrigel-coated well. This results in a final cell density of 2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
-
Visualization and Imaging:
-
After the incubation period, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Capture images of the tube networks using an inverted fluorescence microscope.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of branch points, and total network area for each treatment condition.
-
Normalize the data to the vehicle control to determine the percentage of inhibition.
-
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the Rho/ROCK signaling pathway, which is crucial for the regulation of the actin cytoskeleton in endothelial cells.
References
Application Notes and Protocols: Western Blot Analysis of ROCK Signaling After WF-536 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2][3] The ROCK signaling pathway is a critical regulator of cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[4][5] Dysregulation of the ROCK pathway is implicated in various diseases, including cancer metastasis.[1][2][3][6] this compound has been shown to inhibit tumor cell invasion and metastasis by suppressing the ROCK-mediated signaling cascade.[1][2][3]
These application notes provide a detailed protocol for analyzing the effects of this compound on the ROCK signaling pathway using Western blot analysis. This technique allows for the quantification of changes in the expression and phosphorylation status of key proteins within the pathway, providing insights into the mechanism of action of this compound.
ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA-GTP binds to and activates ROCK, which in turn phosphorylates its downstream substrates. Key substrates include Myosin Light Chain (MLC), Myosin Phosphatase Target Subunit 1 (MYPT1), and LIM kinase (LIMK). Phosphorylation of MLC promotes actomyosin contractility, a key driver of cell migration. ROCK-mediated phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a sustained phosphorylated state of MLC. Phosphorylation of LIMK by ROCK leads to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HT1080 fibrosarcoma, B16 melanoma) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: The following day, replace the growth medium with a fresh medium containing various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO).[1] The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ROCK1, anti-ROCK2, anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-p-LIMK, anti-LIMK) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and re-probed with another primary antibody. Ensure to re-probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Data Presentation
The following tables represent hypothetical quantitative data based on the known effects of ROCK inhibitors on the signaling pathway. The data should be presented as the mean ± standard deviation from at least three independent experiments. The relative protein expression is normalized to a loading control (e.g., GAPDH) and then expressed as a fold change relative to the vehicle-treated control group.
Table 1: Effect of this compound on the Phosphorylation of ROCK Downstream Targets
| Treatment | p-MLC (Ser19) / Total MLC (Fold Change) | p-MYPT1 (Thr853) / Total MYPT1 (Fold Change) | p-LIMK1 (Thr508) / Total LIMK1 (Fold Change) |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (1 µM) | 0.65 ± 0.09 | 0.58 ± 0.10 | 0.61 ± 0.08 |
| This compound (10 µM) | 0.28 ± 0.05 | 0.21 ± 0.04 | 0.25 ± 0.06 |
| This compound (30 µM) | 0.11 ± 0.03 | 0.09 ± 0.02 | 0.12 ± 0.03 |
Table 2: Effect of this compound on the Total Protein Expression of ROCK Signaling Components
| Treatment | ROCK1 / GAPDH (Fold Change) | ROCK2 / GAPDH (Fold Change) | RhoA / GAPDH (Fold Change) |
| Vehicle | 1.00 ± 0.10 | 1.00 ± 0.08 | 1.00 ± 0.13 |
| This compound (1 µM) | 0.98 ± 0.11 | 1.02 ± 0.09 | 0.97 ± 0.15 |
| This compound (10 µM) | 1.01 ± 0.09 | 0.99 ± 0.10 | 1.03 ± 0.11 |
| This compound (30 µM) | 0.99 ± 0.12 | 1.01 ± 0.07 | 0.98 ± 0.14 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive primary or secondary antibody | Use a new aliquot of antibody or a different antibody. | |
| Insufficient incubation times | Increase incubation times for antibodies or ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
This document provides a comprehensive guide for performing Western blot analysis to investigate the effects of this compound on the ROCK signaling pathway. The detailed protocols, expected data representation, and troubleshooting tips will aid researchers in obtaining reliable and reproducible results. The inhibition of phosphorylation of key downstream targets of ROCK, such as MLC, MYPT1, and LIMK, by this compound, without affecting the total protein levels of the signaling components, would confirm its mechanism of action as a ROCK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of WF-536 Effects on Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
WF-536 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK), a key regulator of the actin cytoskeleton. In the context of oncology, ROCK signaling is critically involved in processes that drive tumor progression and metastasis, including cell motility, invasion, and angiogenesis. This compound exerts its anti-tumor effects by disrupting these processes, thereby inhibiting metastatic spread. These application notes provide detailed protocols for utilizing immunohistochemistry (IHC) to investigate the in-situ effects of this compound on key biomarkers associated with its mechanism of action in tumor tissues.
Mechanism of Action of this compound
This compound functions by inhibiting ROCK, which in turn modulates downstream signaling pathways controlling cell shape, adhesion, and movement. The primary anti-metastatic effects of this compound are attributed to:
-
Inhibition of Tumor Cell Motility and Invasion: By interfering with actin-myosin contractility, this compound reduces the ability of cancer cells to migrate and invade surrounding tissues.
-
Enhancement of the Host Cell Barrier: this compound can strengthen the integrity of endothelial cell junctions, making it more difficult for tumor cells to extravasate and form distant metastases.
-
Inhibition of Angiogenesis: this compound has been shown to impede the formation of new blood vessels, which are essential for tumor growth and dissemination.
Recommended Immunohistochemical Markers
To elucidate the effects of this compound in tumor tissues, the following IHC markers are recommended:
| Marker | Biological Process | Expected Effect of this compound |
| E-cadherin | Cell Adhesion (Epithelial Marker) | Increased expression or restored membrane localization |
| Vimentin | Cell Motility (Mesenchymal Marker) | Decreased expression |
| CD31 (PECAM-1) | Angiogenesis (Endothelial Marker) | Decreased microvessel density |
| Ki-67 | Cell Proliferation | Potential decrease in proliferation |
| Phospho-Myosin Light Chain (p-MLC) | ROCK Activity Readout | Decreased phosphorylation |
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in preclinical tumor models. These data can serve as a reference for expected outcomes when evaluating the efficacy of this compound.
Table 1: In Vitro Effects of this compound on Tumor Cell Invasion and Migration
| Cell Line | Assay | This compound Concentration | Inhibition | Reference |
| Human Fibrosarcoma HT1080 | Paracellular Infiltration | 0.3-3 µM | Significant Inhibition | |
| Human Fibrosarcoma HT1080 | Matrigel Invasion | 3-30 µM | Significant Inhibition | |
| Human Fibrosarcoma HT1080 | Cell Migration | 10-30 µM | Significant Inhibition | |
| Lewis Lung Carcinoma (LLC) | Invasion | Not Specified | Significant Inhibition | |
| Lewis Lung Carcinoma (LLC) | Migration | Not Specified | Significant Inhibition | |
| B16BL6 Melanoma | Matrigel Invasion | Concentration-dependent | Significant Inhibition |
Table 2: In Vivo Effects of this compound on Tumor Metastasis
| Tumor Model | Administration Route | This compound Dose | Inhibition of Metastasis | Reference |
| Lewis Lung Carcinoma (LLC) | Oral | 0.3-3 mg/kg/day | Significant Inhibition | |
| B16BL6 Melanoma (subcutaneous) | Osmotic Pump | 0.3-3 mg/kg/day | Up to 95% at 3 mg/kg/day | |
| B16F10 Melanoma (intravenous) | Oral | 3 mg/kg/day | 41% | |
| B16F10 Melanoma (in combination with paclitaxel) | Oral | 3 mg/kg/day | 68% (synergistic effect) |
Experimental Protocols
I. Immunohistochemistry Staining Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for IHC staining. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Recommended Primary Antibodies:
| Target | Host | Recommended Clone | Starting Dilution |
| E-cadherin | Mouse | HECD-1 | 1:100 - 1:500 |
| Vimentin | Rabbit | V9 | 1:100 - 1:1000 |
| CD31 | Mouse | JC70A | 1:50 - 1:200 |
| Ki-67 | Rabbit | MIB-1 | 1:100 - 1:500 |
| p-MLC (Thr18/Ser19) | Rabbit | Polyclonal | 1:50 - 1:200 |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 80% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the desired concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Quantitative Analysis of IHC Staining
A. E-cadherin and Vimentin Expression:
-
Scoring: A semi-quantitative H-score can be calculated by multiplying the staining intensity (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) by the percentage of positively stained tumor cells.
-
Analysis: Compare the H-scores between control and this compound-treated groups. A significant increase in E-cadherin H-score and a decrease in vimentin H-score would indicate an anti-metastatic effect.
B. CD31 Microvessel Density (MVD):
-
Hotspot Identification: Scan the entire tumor section at low magnification (40x) to identify "hotspots" of high vascular density.
-
Vessel Counting: At high magnification (200x), count the number of CD31-positive vessels in 3-5 hotspots per tumor section. Any stained endothelial cell or cell cluster clearly separate from adjacent vessels is considered a single countable vessel.
-
Analysis: Calculate the average MVD for each tumor and compare the means between the control and this compound-treated groups. A significant decrease in MVD would suggest an anti-angiogenic effect.
C. Ki-67 Proliferation Index:
-
Cell Counting: At high magnification (400x), count the number of Ki-67-positive tumor cell nuclei and the total number of tumor cell nuclei in 3-5 representative fields.
-
Calculation: The Ki-67 proliferation index is the percentage of Ki-67-positive nuclei among the total number of tumor cells counted.
-
Analysis: Compare the mean proliferation index between the control and this compound-treated groups.
Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound on ROCK.
Caption: A streamlined workflow for immunohistochemical staining.
Caption: Logical relationship of this compound treatment and biomarker expression.
Long-Term Administration of WF-536 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the long-term administration of WF-536 in animal models, based on available preclinical data. This compound is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key regulator of cellular processes involved in cancer metastasis and angiogenesis. The following protocols and data are intended to guide the design and execution of further preclinical investigations into the safety, tolerability, and efficacy of this compound.
Quantitative Data Summary
While comprehensive long-term toxicology and pharmacokinetic data for this compound are not extensively available in the public domain, existing preclinical studies focused on efficacy provide some key insights. The following tables summarize the available quantitative data from in vivo animal studies.
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models
| Animal Model | Cancer Type | Administration Route | Dosage Range (mg/kg/day) | Treatment Duration | Key Efficacy Findings | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma | Oral | 0.3 - 3 | Not Specified | Inhibition of spontaneous tumor metastasis and LLC-induced angiogenesis. | [1] |
| C57BL/6 Mice | B16BL6 Melanoma | Continuous (Osmotic Pump) | 0.3 - 3 | Not Specified | Dose-dependent suppression of tumor colony formation on the lung surface (95% inhibition at 3 mg/kg/day). | [2] |
| BALB/c Nude Mice | B16F10 Melanoma | Oral | 3 | Not Specified | 41% inhibition of experimental pulmonary metastasis. | [2] |
Table 2: Reported Safety and Tolerability of this compound in Mice
| Animal Strain | Dosage (mg/kg/day) | Administration Route | Observation Period | Key Safety Findings | Reference |
| C57BL/6 Mice | 0.3 - 3 | Continuous (Osmotic Pump) & Oral | Not Specified | No alteration in body weight, blood pressure, or general health compared to vehicle-treated controls. | [2] |
Experimental Protocols
The following are representative protocols for the long-term administration of this compound in mice, based on methodologies reported in the literature and general best practices for in vivo studies.
Protocol 1: Long-Term Oral Gavage Administration of this compound in Mice
Objective: To evaluate the long-term safety, tolerability, and efficacy of orally administered this compound in a murine cancer model.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c nude)
-
Cancer cells for implantation (e.g., Lewis Lung Carcinoma, B16 Melanoma)
-
Sterile syringes and oral gavage needles (20-22 gauge)
-
Animal balance
-
Standard laboratory equipment for cell culture and animal handling
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation (if applicable):
-
Subcutaneously or intravenously inject the desired cancer cells into the mice.
-
Monitor tumor growth until tumors reach a predetermined size for treatment initiation.
-
-
This compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., to deliver 0.3, 1, and 3 mg/kg).
-
Ensure the formulation is homogenous before each administration.
-
-
Dosing:
-
Weigh each mouse daily to accurately calculate the dosing volume.
-
Administer the this compound suspension or vehicle control once daily via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
-
Monitoring:
-
General Health: Observe the animals daily for any clinical signs of toxicity, including changes in behavior, posture, activity, and grooming.
-
Body Weight: Record the body weight of each animal daily.
-
Tumor Growth (if applicable): Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Blood Pressure (Optional): If feasible and relevant to the study, measure blood pressure at regular intervals using a non-invasive tail-cuff method.
-
-
Study Termination and Tissue Collection:
-
At the end of the study period (e.g., 28 days or as defined by the protocol), euthanize the animals.
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and the tumor for histopathological examination.
-
Protocol 2: Continuous Subcutaneous Infusion of this compound via Osmotic Pump
Objective: To achieve and maintain steady-state plasma concentrations of this compound for long-term efficacy and safety evaluation.
Materials:
-
This compound compound
-
Vehicle suitable for osmotic pumps (e.g., sterile saline, polyethylene glycol)
-
Alzet® osmotic pumps (or equivalent) of the appropriate size and delivery rate
-
Surgical instruments for pump implantation
-
Anesthesia and analgesics
-
Appropriate mouse strain and cancer cells
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pumps with the this compound solution at a concentration calculated to deliver the desired daily dose (e.g., 0.3, 1, or 3 mg/kg/day).
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket and insert the primed osmotic pump.
-
Close the incision with sutures or surgical clips.
-
Administer analgesics as required for post-operative pain management.
-
-
Tumor Cell Implantation (if applicable): Can be performed before or after pump implantation depending on the experimental design.
-
Monitoring:
-
Monitor the animals daily for post-surgical recovery and general health.
-
Conduct health and tumor growth monitoring as described in Protocol 1.
-
-
Study Termination and Tissue Collection:
-
At the end of the pump's delivery period or the study endpoint, euthanize the animals.
-
Retrieve the osmotic pump to confirm its proper function.
-
Collect blood and tissues as described in Protocol 1.
-
Visualizations
Signaling Pathway of this compound Action
This compound exerts its anti-metastatic and anti-angiogenic effects by inhibiting the Rho/ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton, which plays a fundamental role in cell motility, invasion, and the formation of new blood vessels.
Caption: Inhibition of the Rho/ROCK signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a preclinical cancer model.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
References
Troubleshooting & Optimization
WF-536 not showing expected anti-invasive effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals encountering unexpected results with the anti-invasive agent WF-536.
Troubleshooting Guide: this compound Not Showing Expected Anti-Invasive Effect
If you are not observing the expected anti-invasive effects of this compound in your experiments, several factors related to your experimental setup, cell line, or the compound itself could be at play. This guide is designed to help you systematically troubleshoot the issue.
Question: We are not seeing a reduction in cell invasion with this compound in our Matrigel invasion assay. What are the most common reasons for this?
Answer: The lack of an observable anti-invasive effect with this compound can often be attributed to suboptimal assay conditions rather than a failure of the compound itself. This compound is a known inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) and has been shown to inhibit tumor cell motility and enhance host cell barriers.[1][2] If you are not seeing the expected effect, consider the following common pitfalls in your Matrigel invasion assay:
-
Matrigel Coating: An uneven or overly thick Matrigel layer can impede cell migration, masking the inhibitory effects of your compound.[3] Conversely, a layer that is too thin may not provide a sufficient barrier to invasion. It is recommended to optimize the Matrigel concentration and volume for your specific cell line.
-
Cell Seeding Density: Using too many cells can lead to oversaturation of the pores in the transwell membrane, while too few cells may result in inconsistent and difficult-to-quantify results.[4][5] It is crucial to perform a titration experiment to determine the optimal cell seeding density for your assay.[5]
-
Incubation Time: The optimal incubation time can vary significantly between cell types. If the incubation period is too short, you may not observe significant invasion even in your control group. If it is too long, the cells may over-migrate, making it difficult to discern differences between treated and untreated groups.
-
Chemoattractant Gradient: An insufficient chemotactic gradient between the upper and lower chambers will result in low cell migration.[3] Ensure that the serum or chemoattractant concentration in the lower chamber is optimized and that the cells in the upper chamber are in a serum-free or low-serum medium.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their invasive potential. Use low-passage cells and ensure they are healthy and actively proliferating before starting the assay.[3]
Question: Could the issue be with the concentration of this compound we are using?
Answer: Yes, the concentration of this compound is critical. Published studies have demonstrated its efficacy at specific concentration ranges. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
| Assay Type | Cell Line | Effective Concentration of this compound | Observed Effect |
| Paracellular Infiltration | HT1080 (human fibrosarcoma) on ECV304 monolayer | 0.3-3 µmol/L | Inhibited paracellular infiltration of tumor cells.[1] |
| Matrigel Invasion | HT1080 (human fibrosarcoma) | 3-30 µmol/L | Inhibited invasion of tumor cells through Matrigel.[1] |
| Cell Migration | HT1080 (human fibrosarcoma) | 10-30 µmol/L | Inhibited migration of tumor cells.[1] |
| Matrigel Invasion | B16BL6 (mouse melanoma) | Concentration-dependent | Inhibited in vitro invasion.[6] |
| In vivo Metastasis | Lewis Lung Carcinoma (in mice) | 0.3-3 mg/kg/day (oral) | Inhibited metastasis and angiogenesis.[2] |
| In vivo Metastasis | B16F10 Melanoma (in mice) | 3 mg/kg/day (oral) | Significantly decreased tumor colony formation in the lung.[6] |
Question: We have optimized our assay conditions and are still not seeing an effect. Could our cell line be resistant to this compound?
Answer: While there is no specific literature detailing resistance to this compound, inherent or acquired resistance to anti-cancer agents is a known phenomenon. One potential mechanism of drug resistance is alternative splicing.[7][8][9] This process can alter the protein targets of drugs, rendering them ineffective.[7][8][10] If you suspect cell line-specific resistance, you may consider the following advanced troubleshooting steps:
-
Target Expression: Verify the expression and activity of the drug target, ROCK, in your cell line. Low expression or mutations in the ROCK protein could lead to a lack of response.
-
Alternative Splicing Analysis: As a more in-depth investigation, you could explore if alternative splicing of ROCK or downstream effectors is occurring in your cell line, which might contribute to resistance.[10][11]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a novel and potent inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and adhesion, all of which are crucial for tumor cell invasion and metastasis.[2][12] By inhibiting ROCK, this compound suppresses tumor cell motility and enhances the barrier function of host cell layers, thereby preventing metastatic invasion.[1]
Is this compound cytotoxic? Studies have shown that this compound inhibits tumor cell invasion and migration without exhibiting cytotoxic or anti-proliferative effects at effective concentrations.[2][6]
What is the chemical name for this compound? The chemical name for this compound is (+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride.[1][2]
Experimental Protocols
Matrigel Invasion Assay
This protocol provides a general framework for assessing the anti-invasive potential of this compound. Optimization of cell number, Matrigel concentration, and incubation time is recommended for each cell line.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (or other chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration with cold, serum-free medium.
-
Add the diluted Matrigel solution to the upper chamber of the transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gel formation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
-
Assay Setup:
-
Add medium containing 10% FBS (or other chemoattractant) to the lower chamber.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate at 37°C in a humidified incubator for a predetermined time (e.g., 24-48 hours).
-
-
Analysis:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Visualizations
References
- 1. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of alternative splicing in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
How to prevent WF-536 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of WF-536 to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Stability of this compound
Proper storage is critical to maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Keep vial tightly sealed. |
| In DMSO | 4°C | 2 weeks | For short-term storage. |
| In DMSO | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
| In DMSO (aliquots) | -20°C | Up to 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[1]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound ((+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride, MW: 277.75 g/mol ), calculate the required mass for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solution for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid cytotoxicity.[1]
-
Add the final working solution to your cell cultures. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM stock solution.
-
Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Troubleshooting Guide & FAQs
Q1: I observe a decrease in the activity of my this compound solution over time. What could be the cause?
A1: A decrease in activity is likely due to the degradation of this compound. This can be caused by:
-
Improper Storage: Storing the solution at room temperature or 4°C for extended periods can lead to degradation. For long-term storage, solutions in DMSO should be kept at -80°C.[1]
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and accelerate degradation. It is highly recommended to prepare and store the stock solution in small aliquots.[1]
-
Hydrolysis: this compound is a benzamide, which can be susceptible to hydrolysis, especially in aqueous solutions or if exposed to moisture over time. This would cleave the amide bond, yielding inactive products.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Solubility Limits Exceeded: The compound may have precipitated out of solution, especially when diluting a DMSO stock into an aqueous buffer or medium. Try diluting the stock solution in a stepwise manner into the final medium.
-
Degradation: The precipitate could be a degradation product. If the solution has been stored improperly or for too long, it is best to discard it and prepare a fresh solution from powder.
-
Contamination: Microbial contamination can also cause turbidity. Ensure you are using sterile techniques when preparing and handling solutions.
Q3: Can I prepare this compound solutions in buffers other than DMSO?
A3: While DMSO is the recommended solvent for stock solutions, for experimental purposes, you will need to dilute it into your aqueous buffer or cell culture medium. The stability of this compound in various aqueous buffers has not been extensively reported. If you need to prepare a solution in an aqueous buffer for an extended period, it is advisable to perform a stability study by testing its efficacy over time. Given its benzamide structure, be aware that the pH of the buffer could influence the rate of hydrolysis.
Q4: How can I check if my this compound solution is still active?
A4: The best way to confirm the activity of your this compound solution is to perform a functional assay. As this compound is a ROCK inhibitor, you can use a known ROCK-dependent cellular assay, such as a cell migration or invasion assay, and compare the performance of your current solution to a freshly prepared one or a previous batch that showed good activity.[2][3]
Visualizations
Workflow for Preparing and Storing Stable this compound Solutions
Caption: Recommended workflow for the preparation and storage of this compound solutions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WF-536 Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WF-536 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and novel inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2][3] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton. By inhibiting ROCK, this compound interferes with processes such as cell contraction, motility, and adhesion. In the context of cancer biology, this inhibition leads to a reduction in tumor cell invasion and metastasis.[1][2]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: In various cellular models, this compound has been demonstrated to:
-
Inhibit the paracellular infiltration of tumor cells in co-culture systems.[1]
-
Reduce the invasion of tumor cells through reconstituted basement membranes like Matrigel.[1][2][3]
-
Inhibit angiogenesis by preventing the formation of capillary-like tubes by endothelial cells.[2]
-
Enhance the barrier function of host cell layers.[1]
Q3: Are there any known off-target effects of this compound?
A3: Specific off-target effects for this compound have not been extensively documented in the provided literature. However, as with other kinase inhibitors, the potential for off-target activity should be considered, especially at higher concentrations. Other ROCK inhibitors, such as Y-27632 and Fasudil, have shown some non-selectivity by affecting other kinases.[4] It is crucial to use the lowest effective concentration of this compound and include appropriate controls to minimize and identify potential off-target effects. One study has also shown that the anti-diabetic drug metformin can act as an off-target inhibitor of ROCK.[5]
Q4: At what concentrations is this compound typically effective in cellular assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. Published studies have reported efficacy in the following ranges:
-
Inhibition of paracellular infiltration: 0.3-3 µmol/L[1]
-
Inhibition of Matrigel invasion: 3-30 µmol/L[1]
-
Inhibition of cell migration: 10-30 µmol/L[1]
-
Inhibition of HGF-induced paracellular permeability: 0.3-3 µmol/L[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of invasion in Matrigel assay.
-
Q: I am not observing the expected inhibitory effect of this compound on my cells in a Matrigel invasion assay. What could be the issue?
-
A: Several factors could contribute to this. First, verify the concentration and bioactivity of your this compound stock. Ensure that the Matrigel concentration and coating thickness are appropriate for your cell type; a layer that is too thick or too thin can affect invasion. The incubation time may also need optimization, as highly invasive cells might require a shorter assay window. Finally, ensure your chemoattractant is potent enough to induce robust invasion in your control group.
-
-
Q: My results from the Matrigel invasion assay are highly variable between replicates. How can I improve consistency?
-
A: Consistency in Matrigel assays can be improved by ensuring a uniform, bubble-free coating of the transwell inserts. Chilling all reagents and pipette tips before use can help prevent premature gelling of the Matrigel.[1] Additionally, be meticulous with cell counting to ensure the same number of cells are seeded in each insert. When removing non-invaded cells from the top of the insert, use a gentle and consistent technique to avoid dislodging the membrane.
-
Issue 2: Problems with Cell Migration Assays.
-
Q: In my wound healing (scratch) assay, the edges of the "wound" are uneven, making analysis difficult. How can I create a more uniform scratch?
-
A: To create a clean and consistent scratch, use a p200 pipette tip held perpendicular to the plate.[1] Apply gentle, even pressure and move the tip in a straight line across the cell monolayer. Alternatively, consider using commercially available culture inserts that create a defined cell-free gap upon removal, eliminating the need for scratching.[1]
-
-
Q: I am observing very little cell migration in my control group in a transwell migration assay. What are some possible reasons?
-
A: Insufficient migration in the control group could be due to a suboptimal chemoattractant concentration in the lower chamber. The pore size of the transwell membrane might also be too small for your specific cell type.[6] Additionally, ensure the cells are healthy and in the logarithmic growth phase before seeding. The incubation time may also need to be extended for slower-migrating cells.
-
Data Presentation
Table 1: Summary of On-Target Effects of this compound in Cellular Assays
| Assay | Cell Line(s) | Effective Concentration | Observed Effect | Reference |
| Paracellular Infiltration | HT1080, ECV304 | 0.3-3 µmol/L | Inhibition of tumor cell infiltration | [1] |
| Matrigel Invasion | HT1080 | 3-30 µmol/L | Inhibition of tumor cell invasion | [1] |
| Cell Migration | HT1080 | 10-30 µmol/L | Inhibition of tumor cell migration | [1] |
| HGF-Induced Permeability | ECV304 | 0.3-3 µmol/L | Restrained increase in paracellular permeability | [1] |
| Angiogenesis (Tube Formation) | Endothelial Cells | Not specified | Inhibition of capillary-like tube formation | [2] |
| Melanoma Cell Invasion | B16BL6 | Not specified | Concentration-dependent inhibition of invasion | [3] |
Table 2: Potential Off-Target Considerations for ROCK Inhibitors
| ROCK Inhibitor | Potential Off-Target Effects/Considerations | Reference |
| Y-27632 | Non-selective against 4 out of 25 tested kinases. | [4] |
| Fasudil | Non-selective against 8 out of 27 tested kinases. | [4] |
| General Kinase Inhibitors | Can produce off-target effects through retroactivity in signaling pathways. | [7] |
| Metformin | Identified as a potential off-target inhibitor of ROCK. | [5] |
Experimental Protocols
1. Matrigel Invasion Assay
This protocol is a general guideline and may require optimization for specific cell types.
-
Reagents and Materials:
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
-
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration with ice-cold serum-free medium. Keep on ice.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts. Ensure the entire surface is covered.
-
Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
While the Matrigel is solidifying, harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of serum-free medium (with this compound or vehicle) into the upper chamber of the inserts.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Image and count the invaded cells in multiple fields of view using a microscope.
-
2. Cell Migration (Wound Healing) Assay
-
Reagents and Materials:
-
6-well or 12-well plates
-
p200 pipette tips or culture inserts
-
Cell culture medium with reduced serum (e.g., 1% FBS)
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip. Alternatively, use a culture insert and remove it to create a cell-free gap.[1]
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing the desired concentration of this compound or vehicle control.
-
Image the scratch at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Image the same fields at various time points (e.g., 12, 24, 48 hours).
-
Quantify the rate of cell migration by measuring the change in the width of the scratch over time.
-
3. Endothelial Tube Formation Assay
-
Reagents and Materials:
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Calcein AM (for visualization, optional)
-
-
Procedure:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control.
-
Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.
-
Incubate at 37°C for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using a phase-contrast microscope.
-
For quantification, images can be captured and the total tube length and number of branch points can be measured using image analysis software. If desired, cells can be stained with Calcein AM for fluorescent imaging.[3]
-
Visualizations
Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Matrigel invasion assay with this compound.
Caption: Troubleshooting logic for inconsistent Matrigel invasion assay results.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. ibidi.com [ibidi.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting WF-536 Toxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential toxicity with WF-536 in animal models. The information is curated to address specific issues that may arise during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the reported safety profile of this compound in animal models?
A1: Published preclinical studies focusing on the anti-metastatic and anti-angiogenic effects of this compound in mice have reported no significant toxicity at doses ranging from 0.3 to 3 mg/kg/day administered orally.[1][2] In these studies, no adverse effects on body weight, blood pressure, or the general health of the animals were observed.[1] Furthermore, in vitro studies have not detected cytotoxic effects at concentrations effective for inhibiting cell invasion and migration.[1][2][3]
Q2: My animals are exhibiting a sudden drop in blood pressure and lethargy after this compound administration. What could be the cause?
A2: This is a potential on-target effect of this compound. As a Rho-associated coiled-coil-forming protein kinase (ROCK) inhibitor, this compound can induce vasodilation by relaxing vascular smooth muscle, which may lead to hypotension, especially at higher doses. Systemic administration of pan-ROCK inhibitors is known to have the potential to lower blood pressure.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to a range that maintains efficacy while minimizing hemodynamic effects.
-
Monitor Blood Pressure: Implement continuous or frequent blood pressure monitoring to establish a dose-response relationship for this effect.
-
Alternative Dosing Regimen: Explore alternative dosing schedules, such as split dosing, to reduce peak plasma concentrations.
Q3: I am observing an increase in bleeding time or instances of hemorrhage in my animal cohort. Is this related to this compound?
A3: While not explicitly reported for this compound, ROCK signaling is involved in platelet aggregation and thrombus formation. Inhibition of ROCK may potentially interfere with normal hemostasis.
Troubleshooting Steps:
-
Hematological Analysis: Conduct a complete blood count (CBC) with a focus on platelet count and morphology. Perform coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT).
-
Histopathological Examination: Carefully examine tissues for any signs of microhemorrhages.
-
Dose Evaluation: Assess if the bleeding events are dose-dependent.
Q4: Are there any known reproductive or developmental toxicity concerns with ROCK inhibitors?
A4: Yes, there are potential concerns based on animal models. Inhibition of both ROCK isoforms has been shown to be embryonically lethal due to placental malfunction in knockout mouse models.[4] Therefore, it is advisable to avoid using this compound in pregnant animals unless it is a specific focus of the study.
Troubleshooting Guides
Issue 1: Unexpected Mortality at High Doses
You are conducting a dose-escalation study and observe unexpected mortality at doses above the previously reported therapeutic range.
Potential Causes:
-
Exaggerated pharmacodynamic effects leading to cardiovascular collapse.
-
Off-target toxicities affecting vital organs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected mortality.
Experimental Protocol: Acute Toxicity Assessment
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group.
-
Dose Groups: Administer a single dose of this compound across a wide range of concentrations to at least 5 groups, plus a vehicle control group.
-
Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for clinical signs of toxicity and mortality.
-
Data Collection: Record body weight, food and water consumption, and any observed clinical signs.
-
Endpoint Analysis: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination. Collect blood for hematology and clinical chemistry analysis.
Issue 2: Signs of Organ Toxicity (e.g., Elevated Liver Enzymes)
Routine blood analysis reveals a significant elevation in markers of liver or kidney function.
Potential Causes:
-
Direct cytotoxic effects of this compound or its metabolites on the organ.
-
Metabolic burden leading to cellular stress.
Data Presentation: Hypothetical Serum Chemistry Data
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| ALT (U/L) | 35 ± 5 | 40 ± 7 | 150 ± 25 |
| AST (U/L) | 50 ± 8 | 55 ± 10 | 200 ± 30 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 |
| *Statistically significant increase (p < 0.05) |
Troubleshooting Steps:
-
Confirm Findings: Repeat the blood analysis to rule out sample handling errors.
-
Histopathology: Perform a detailed histopathological examination of the affected organ to identify the nature and extent of the damage (e.g., necrosis, inflammation, steatosis).
-
Mechanism of Injury: Investigate potential mechanisms, such as oxidative stress or mitochondrial dysfunction, in the target organ.
Signaling Pathway
Mechanism of this compound Action and Potential for On-Target Toxicity
This compound is an inhibitor of ROCK, a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular processes such as cell motility, adhesion, and contraction.
Caption: The inhibitory action of this compound on the RhoA/ROCK signaling pathway.
References
- 1. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of WF-536
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally administered WF-536.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may limit its oral bioavailability?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound. This means it exhibits high permeability but suffers from low aqueous solubility, which is a primary rate-limiting step for its oral absorption. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 452.5 g/mol | Relatively high, may slightly impact passive diffusion. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility limits dissolution in the GI tract. |
| LogP | 4.2 | High lipophilicity contributes to poor aqueous solubility. |
| Permeability (Caco-2) | > 10 x 10⁻⁶ cm/s | High permeability suggests efficient absorption once dissolved. |
| pKa | 8.5 (basic) | Ionization in the stomach may aid dissolution, but precipitation is likely in the higher pH of the intestine. |
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3] The signaling pathway of Rho and ROCK is implicated in tumor metastasis.[1][2] By inhibiting ROCK, this compound can suppress tumor cell motility and angiogenesis, which are critical processes in metastatic progression.[1][2][3]
Q3: What are the main metabolic pathways for this compound and do they contribute to its low bioavailability?
A3: While specific metabolic pathways for this compound are under investigation, compounds with its structure are often subject to first-pass metabolism in the gut wall and liver. Cytochrome P450 enzymes, particularly the CYP3A4 isoenzyme, are commonly involved in the metabolism of lipophilic drugs. This pre-systemic metabolism can significantly reduce the fraction of unchanged drug reaching systemic circulation.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in preclinical animal models.
This is a common issue for poorly soluble compounds like this compound and can often be addressed by enhancing the drug's dissolution rate.[4][5]
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | Key Advantages | Key Disadvantages |
| Crystalline API (Suspension) | 50 ± 15 | 250 ± 75 | Simple to prepare. | Low exposure, high variability. |
| Micronized API (Suspension) | 120 ± 30 | 600 ± 150 | Increased surface area improves dissolution.[5] | May not be sufficient for highly insoluble compounds. |
| Amorphous Solid Dispersion | 450 ± 90 | 2700 ± 540 | Maintains drug in a high-energy, more soluble state.[6] | Potential for recrystallization, requires careful polymer selection. |
| Lipid-Based Formulation (SEDDS) | 600 ± 110 | 3600 ± 650 | Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[4][6][7] | Requires screening of lipids and surfactants for compatibility. |
Recommended Action Plan:
-
Particle Size Reduction: If not already implemented, micronization is a straightforward first step to increase the surface area for dissolution.[5][8]
-
Formulation Enhancement: For a more significant improvement, consider developing an amorphous solid dispersion or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[4][7]
Issue 2: Evidence of significant first-pass metabolism.
If plasma concentrations of this compound remain low despite improvements in dissolution, or if high levels of metabolites are detected, first-pass metabolism is a likely contributor.
Recommended Action Plan:
-
Co-administration with CYP3A4 Inhibitors: In preclinical studies, co-administering this compound with a known CYP3A4 inhibitor (e.g., ketoconazole in animal models) can help determine the extent of CYP3A4-mediated metabolism. This is a strategy known as pharmacokinetic boosting.[9]
-
Lipid-Based Formulations: These formulations can promote lymphatic transport, which allows a portion of the absorbed drug to bypass the liver and avoid first-pass metabolism.[6][7]
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD)
-
Objective: To prepare an ASD of this compound to enhance its dissolution rate and oral bioavailability.
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Solvent (e.g., methanol, acetone)
-
Spray dryer or rotary evaporator
-
-
Method (Spray Drying):
-
Dissolve this compound and the selected polymer in the solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer).
-
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and formation of a fine powder.
-
Collect the resulting powder and characterize it for drug loading, content uniformity, and amorphous nature (via XRPD and DSC).
-
Perform in vitro dissolution testing to compare the release profile of the ASD to the crystalline drug.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for bioavailability enhancement.
Caption: Logical relationships in this compound bioavailability.
References
- 1. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 9. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with WF-536 in Metastasis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in metastasis experiments using the ROCK inhibitor, WF-536.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in metastasis?
This compound is an orally active and selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1] In the context of cancer metastasis, this compound has been shown to inhibit the process through multiple mechanisms:
-
Inhibition of Tumor Cell Motility and Invasion: By inhibiting ROCK, this compound interferes with the signaling pathways that control the actin cytoskeleton, which is crucial for cell movement and invasion.[2][3]
-
Enhancement of Host Cell Barrier Function: this compound can strengthen the junctions between endothelial cells, making it more difficult for tumor cells to penetrate blood vessel walls (extravasation).[2]
-
Inhibition of Angiogenesis: The formation of new blood vessels, a critical step for tumor growth and metastasis, can also be suppressed by this compound.[4]
Q2: What are the recommended storage and preparation conditions for this compound?
Proper handling of this compound is critical to ensure its stability and activity.
| Condition | Recommendation |
| Storage (Powder) | Store at -20°C for up to 2 years. The vial should be kept tightly sealed.[1] |
| Stock Solution (in DMSO) | Store in tightly sealed aliquots at -80°C for up to 6 months, or at 4°C for up to 2 weeks.[1] |
| Preparation | Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial. It is recommended to prepare and use solutions on the same day.[1] |
Q3: What are some common reasons for observing inconsistent inhibition of cell migration/invasion in vitro with this compound?
Inconsistent results in in vitro assays can stem from several factors related to the experimental setup and the compound itself.
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell model.
-
Cell Seeding Density: The number of cells seeded in a transwell assay is a critical parameter. Too few cells may not produce a detectable signal, while too many can lead to oversaturation of the membrane pores.[5] An optimal seeding density should be determined for each cell line.
-
Matrigel Coating Consistency (for invasion assays): The thickness and uniformity of the Matrigel layer can significantly impact invasion rates. Ensure the Matrigel is properly thawed, diluted, and evenly applied to the transwell inserts.[6]
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times may exhibit altered migratory and invasive properties. Use cells at a consistent and low passage number for all experiments.
Q4: We are seeing high variability in the number of metastatic nodules in our in vivo mouse models treated with this compound. What could be the cause?
In vivo experiments are inherently more complex and subject to greater variability. Here are some key factors to consider:
-
Injection Technique: The tail vein injection procedure is highly technique-dependent. Inconsistent injection can lead to a variable number of viable tumor cells entering circulation.[7] Ensure all injections are performed consistently by a trained individual.
-
Cell Viability and Clumping: The viability of the injected tumor cells is paramount. Ensure cells are healthy and in a single-cell suspension before injection. Cell clumps can lead to emboli and inconsistent tumor formation.[7]
-
Mouse Strain and Age: The genetic background and age of the mice can influence tumor take-rate and metastatic potential. Use mice of the same strain, sex, and age range for all experiments.
-
This compound Administration: Ensure the route and frequency of this compound administration are consistent across all animals in the treatment group.[3]
Troubleshooting Guides
In Vitro Migration and Invasion Assays
| Problem | Possible Cause | Suggested Solution |
| No or low cell migration/invasion in control wells | - Cell seeding density is too low.- Incubation time is too short.- Chemoattractant concentration is suboptimal.- Cells have low intrinsic migratory/invasive capacity. | - Optimize cell seeding density through titration experiments.- Perform a time-course experiment to determine the optimal incubation time.- Test a range of chemoattractant concentrations.- Use a more migratory/invasive cell line as a positive control. |
| High background (cells on top of the membrane) | - Incomplete removal of non-migrated cells. | - Use a cotton swab to gently but thoroughly wipe the inside of the insert multiple times. |
| Uneven cell distribution on the membrane | - Pipetting error during cell seeding.- Air bubbles trapped under the insert. | - Pipette the cell suspension into the center of the insert and avoid touching the membrane with the pipette tip.- Ensure no air bubbles are present between the insert and the medium in the lower chamber. |
| Inconsistent results between replicate wells | - Variation in Matrigel coating thickness.- Inconsistent cell numbers seeded.- Edge effects in the plate. | - Ensure Matrigel is evenly spread and allowed to solidify completely.- Carefully count cells and ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, which are more prone to evaporation. |
| This compound shows no inhibitory effect | - this compound degradation due to improper storage or handling.- Incorrect concentration of this compound.- Cell line is resistant to ROCK inhibition. | - Review storage and handling procedures for this compound.- Perform a dose-response curve to confirm the appropriate concentration.- Confirm ROCK expression and activity in your cell line. |
In Vivo Metastasis Models
| Problem | Possible Cause | Suggested Solution |
| High variability in tumor burden between mice in the same group | - Inconsistent tail vein injection.- Cell clumping in the syringe.- Variation in the health of the mice. | - Standardize the injection procedure and ensure proper needle placement in the lateral tail vein.- Ensure a single-cell suspension by passing the cells through a cell strainer before injection.- Use healthy, age-matched mice and monitor their condition throughout the experiment. |
| Low or no metastasis formation in the control group | - Low metastatic potential of the cell line.- Insufficient number of viable cells injected. | - Use a cell line with known metastatic potential or a more aggressive subclone.- Ensure high cell viability (>95%) at the time of injection and consider increasing the number of injected cells. |
| No therapeutic effect of this compound observed | - Suboptimal dosage or administration route.- Poor bioavailability of this compound.- Rapid clearance of the compound. | - Perform a dose-escalation study to find the optimal therapeutic dose.- Consider alternative administration routes (e.g., oral gavage, osmotic pumps) based on the compound's properties.[3]- Evaluate the pharmacokinetic profile of this compound in your mouse model. |
Experimental Protocols
In Vitro Transwell Invasion Assay
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of diluted Matrigel to the upper chamber of a 24-well transwell insert (8 µm pore size).
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Procedure:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add this compound at various concentrations to the upper chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
In Vivo Experimental Metastasis Assay (Tail Vein Injection)
-
Cell Preparation:
-
Culture tumor cells to sub-confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Ensure a single-cell suspension by passing through a 40 µm cell strainer. Keep cells on ice.
-
-
Animal Preparation:
-
Use immunocompromised mice (e.g., NOD/SCID or nude mice) of 6-8 weeks of age.
-
Warm the mice under a heat lamp to dilate the tail veins.
-
-
Injection Procedure:
-
Load a 1 mL syringe with a 27-gauge needle with the cell suspension.
-
Secure the mouse in a restrainer.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) into the lateral tail vein.
-
-
Treatment and Monitoring:
-
Begin treatment with this compound (e.g., daily oral gavage) one day after tumor cell injection.
-
Monitor the mice for signs of tumor burden (e.g., weight loss, respiratory distress).
-
-
Endpoint Analysis:
-
Euthanize the mice after a predetermined time (e.g., 4-6 weeks).
-
Harvest the lungs and other organs.
-
Count the number of metastatic nodules on the organ surface.
-
Confirm metastasis through histological analysis.
-
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical in vitro transwell invasion experiment.
Caption: A decision-making flowchart for troubleshooting inconsistent in vitro results.
References
- 1. This compound|539857-64-2|COA [dcchemicals.com]
- 2. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: WF-536 Stability in Different Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of the novel kinase inhibitor, WF-536, in various cell culture media.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound instability in your cell-based assays.
Q1: I'm observing lower than expected potency or inconsistent results with this compound in my experiments. Could this be a stability issue?
A1: Yes, inconsistent results and lower-than-expected potency are common signs of compound instability in cell culture media.[1] The degradation of this compound over the course of an experiment can lead to a decrease in the effective concentration of the active compound, resulting in variability and inaccurate data.[1]
Q2: What are the primary factors that could be causing this compound to be unstable in my cell culture medium?
A2: Several factors can contribute to the degradation of a small molecule like this compound in a cell culture environment:
-
pH: Standard cell culture media are typically buffered around pH 7.4. This pH can promote the hydrolysis or oxidation of susceptible functional groups within the this compound molecule.[1][2]
-
Temperature: Incubation at 37°C, while necessary for cell culture, can accelerate the degradation of thermally sensitive compounds.[1][2]
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine) or metal ions, can catalyze degradation reactions.[3][4] Additionally, reactive oxygen species can be present and lead to oxidation.[1]
-
Serum Enzymes: If you are using a serum-containing medium, enzymes present in the serum (e.g., esterases, proteases) can metabolize this compound.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1][2]
Q3: How can I confirm that this compound is degrading in my specific cell culture medium?
A3: The most direct way to assess the stability of this compound is to incubate it in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration at different time points.[1][2] This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][5] A decrease in the concentration of the parent this compound compound over time is a clear indication of instability.[1][2]
Q4: My compound appears to be precipitating out of solution. What can I do?
A4: Compound precipitation is a common issue, often related to low aqueous solubility.[6] Here are some troubleshooting steps:
-
Optimize Dilution: Avoid making large dilution steps directly into the aqueous buffer. Instead, perform serial dilutions.[6]
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.1-0.5%, as higher concentrations can be toxic to cells and also contribute to precipitation upon dilution.[6]
-
Lower Compound Concentration: If precipitation is observed at higher concentrations, try using a lower concentration range in your experiments.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound solutions for cell culture experiments?
A1: It is recommended to always prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Dilute the stock solution into the pre-warmed cell culture medium immediately before adding it to the cells to minimize the time the compound is exposed to the aqueous environment at 37°C before the experiment begins.[1]
Q2: Does the type of cell culture medium affect the stability of this compound?
A2: Yes, the composition of the cell culture medium can significantly impact the stability of this compound. As shown in the data below, the stability of this compound varies between different media formulations.
Q3: Can I store this compound diluted in cell culture medium for later use?
A3: Based on the stability data, it is not recommended to store this compound diluted in cell culture medium, as significant degradation can occur even within a few hours. For best results, prepare fresh dilutions for each experiment.
This compound Stability Data
The stability of this compound (10 µM) was assessed in four different common cell culture media supplemented with 10% Fetal Bovine Serum (FBS) over a 48-hour period at 37°C and 5% CO₂. The concentration of the remaining parent compound was determined by HPLC-MS.
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | MEM + 10% FBS (% Remaining) | DMEM/F-12 + 10% FBS (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 96.5 | 94.8 |
| 8 | 82.1 | 90.5 | 85.3 | 81.2 |
| 24 | 65.7 | 78.9 | 70.1 | 63.5 |
| 48 | 45.3 | 62.4 | 50.8 | 42.1 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines the methodology used to generate the this compound stability data.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture media: DMEM, RPMI-1640, MEM, DMEM/F-12
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in each of the four complete cell culture media (supplemented with 10% FBS) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
Time Points: Collect samples at 0, 2, 8, 24, and 48 hours. The 0-hour sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C to prevent further degradation until analysis.
-
Sample Preparation for Analysis: For each sample, precipitate proteins by adding 4 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze by a validated HPLC-MS method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation profile in each medium.
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Overcoming Resistance to WF-536
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ROCK inhibitor, WF-536.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3] Its primary anti-cancer effect is attributed to the inhibition of tumor metastasis by suppressing cell motility and angiogenesis.[1][3] this compound has been shown to inhibit invasion and migration of cancer cells and the formation of capillary-like tubes by endothelial cells.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to ROCK inhibitors, in general, can arise through several mechanisms:
-
Activation of Compensatory Signaling Pathways: Cancer cells may bypass ROCK inhibition by upregulating parallel signaling pathways. The myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) and LIM kinases, which also regulate the actomyosin cytoskeleton, can compensate for the loss of ROCK activity.[4] Additionally, activation of pro-survival pathways such as the PI3K/AKT pathway has been implicated in resistance to ROCK inhibitors.[5]
-
Target Isoform Compensation: Selective inhibition of one ROCK isoform (e.g., ROCK2) might lead to compensatory upregulation or increased activity of the other isoform (ROCK1).[4][6]
-
Epithelial-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype, often characterized by the loss of E-cadherin, is associated with resistance to various cancer therapies, and this could be a contributing factor to reduced this compound efficacy.[7]
-
Alterations in Gene Expression: Prolonged treatment with a ROCK inhibitor can lead to changes in the expression of genes that promote cell survival and drug resistance. For example, studies with other ROCK inhibitors have shown altered expression of genes involved in cisplatin resistance.[8]
-
Context-Dependent Cellular Responses: The effect of ROCK inhibition can be highly dependent on the genetic background of the cancer cells. For instance, in BRAF-mutant melanoma cells, the ROCK inhibitor Y-27632 has been observed to paradoxically promote cell growth and migration by increasing AKT and ERK activity.[9][10]
Q3: Are there any known combination strategies to overcome resistance to ROCK inhibitors like this compound?
Yes, combination therapy is a promising strategy to overcome resistance to ROCK inhibitors. Consider the following approaches:
-
Dual Inhibition of ROCK and Parallel Kinases: Combining this compound with an MRCK inhibitor could be more effective in blocking actomyosin-mediated processes and may prevent the development of resistance.[4]
-
Combination with Conventional Chemotherapy: In some contexts, ROCK inhibition has been shown to enhance resistance to cisplatin.[8] However, in other models, combining ROCK inhibitors with cytotoxic agents has shown synergistic effects. Careful empirical testing is required for your specific cancer model.
-
Targeting Pro-Survival Pathways: If you observe activation of the PI3K/AKT pathway upon this compound treatment, co-treatment with a PI3K or AKT inhibitor could restore sensitivity.[5]
-
Combination with other Targeted Therapies: For specific cancer types, combining this compound with other targeted agents, such as tyrosine kinase inhibitors (TKIs) in hematological malignancies or proteasome inhibitors in non-small-cell lung cancer, may be beneficial.[4][11]
Troubleshooting Guides
Problem 1: Decreased anti-metastatic effect of this compound in vitro.
| Possible Cause | Suggested Solution |
| Activation of compensatory signaling pathways (e.g., MRCK, LIMK). | - Perform Western blot analysis to check the phosphorylation status of MRCK and LIMK substrates. - Consider co-treatment with an MRCK inhibitor (e.g., BDP5290) or a LIMK inhibitor (e.g., BMS-5). |
| Upregulation of pro-survival pathways (e.g., PI3K/AKT). | - Assess the phosphorylation levels of AKT and its downstream targets via Western blot. - Test the efficacy of combining this compound with a PI3K inhibitor (e.g., LY294002) or an AKT inhibitor (e.g., MK-2206). |
| Cell line has a specific genetic background conferring resistance (e.g., BRAF mutation). | - Sequence the cancer cells for common oncogenic mutations (e.g., BRAF, KRAS). - If a specific mutation is identified, consider a combination therapy targeting that specific pathway. For BRAF-mutant cells, for example, combining with a BRAF or MEK inhibitor might be effective, although paradoxical effects have been reported.[9][10] |
Problem 2: Development of this compound resistant clones in long-term culture.
| Possible Cause | Suggested Solution |
| Selection for cells with inherent resistance mechanisms. | - Perform RNA sequencing on the resistant clones and compare with the parental, sensitive cells to identify differentially expressed genes and altered pathways. - Based on the sequencing data, identify potential targets for combination therapy. |
| Acquired mutations in the ROCK1 or ROCK2 gene. | - Sequence the kinase domain of ROCK1 and ROCK2 in the resistant clones to check for mutations that might interfere with this compound binding. - If mutations are found, consider using a different class of ROCK inhibitor that may not be affected by the specific mutation. |
| Epigenetic modifications leading to altered gene expression. | - Analyze global histone modification and DNA methylation patterns in resistant versus sensitive cells. - Consider treatment with epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, in combination with this compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis for Compensatory Pathway Activation
-
Cell Lysis:
-
Treat cancer cells with this compound (e.g., 1-10 µM) for various time points (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-MYPT1 (a ROCK substrate)
-
Phospho-MRCK
-
Phospho-LIMK
-
Phospho-AKT
-
Total ROCK1, ROCK2, MRCK, LIMK, AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay for Combination Therapy
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, the second compound (e.g., an MRCK inhibitor), and the combination of both. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Viability Assessment:
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Resistant Clone 1 IC50 (µM) | Resistant Clone 2 IC50 (µM) |
| Cancer Type A | 2.5 | 25.8 | 31.2 |
| Cancer Type B | 5.1 | 48.9 | 55.4 |
Table 2: Hypothetical Combination Index (CI) Values for this compound with a Compensatory Pathway Inhibitor
| Drug Combination | CI Value at 50% Effect | Interpretation |
| This compound + MRCK Inhibitor | 0.6 | Synergistic |
| This compound + PI3K Inhibitor | 0.8 | Synergistic |
| This compound + Cisplatin | 1.2 | Antagonistic |
Visualizations
Caption: Mechanism of action of this compound on the ROCK signaling pathway.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
- 1. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases [sciltp.com]
- 6. Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Validation & Comparative
A Comparative Guide to the Efficacy of ROCK Inhibitors: WF-536 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, WF-536, with other well-established ROCK inhibitors. The information is curated to assist researchers in making informed decisions for their experimental designs.
Introduction to ROCK Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a pivotal role in regulating the actin cytoskeleton. They are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Consequently, ROCK inhibitors have emerged as valuable tools in studying these processes and as potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders.
This compound is a novel, orally active ROCK inhibitor that has demonstrated anti-metastatic and anti-angiogenic properties in preclinical studies.[1][2] This guide will compare the available efficacy data for this compound with that of other widely used ROCK inhibitors: Y-27632, Fasudil, and Ripasudil.
The ROCK Signaling Pathway
The activation of ROCK kinases is initiated by the binding of active, GTP-bound RhoA. This triggers a conformational change in ROCK, leading to its activation. Activated ROCK then phosphorylates a number of downstream substrates, modulating cellular contractility and cytoskeletal dynamics.
References
Validating WF-536's Anti-Metastatic Potential: A Comparative Guide for New Cancer Models
For Immediate Release
This guide provides a comprehensive overview of the anti-metastatic agent WF-536 and outlines a framework for validating its efficacy in new cancer models, specifically triple-negative breast cancer, prostate cancer, and colorectal cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Rho-ROCK signaling pathway in cancer metastasis.
This compound, a novel and potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), has demonstrated significant anti-metastatic activity in preclinical studies involving Lewis lung carcinoma and B16 melanoma.[1][2] Its mechanism of action involves the inhibition of key processes in the metastatic cascade, including tumor cell motility, invasion, and angiogenesis.[1][3] This guide offers a comparative analysis of this compound against other known ROCK inhibitors and a standard chemotherapeutic agent, providing the necessary data and protocols to facilitate further investigation into its broader applications.
Comparative Performance Analysis
To contextualize the anti-metastatic potential of this compound, its performance is compared with other ROCK inhibitors, Y-27632 and Fasudil, as well as the widely used chemotherapeutic drug, Paclitaxel. The following tables summarize key quantitative data from in vitro and in vivo studies across various cancer cell lines.
In Vitro Anti-Metastatic Activity
| Compound | Cancer Model | Assay | Concentration | Effect |
| This compound | Human Fibrosarcoma (HT1080) | Invasion | 3-30 µM | Inhibition of invasion through Matrigel[3] |
| This compound | Human Fibrosarcoma (HT1080) | Migration | 10-30 µM | Inhibition of cell migration[3] |
| Y-27632 | Human Breast Cancer (MDA-MB-231) | Migration | 10 µM | Inhibition of cell migration |
| Fasudil | Human Prostate Cancer (PC3, DU145) | Invasion & Migration | Not Specified | Significant inhibition of invasion and migration[1][4] |
| Fasudil | Human Breast Cancer (MDA-MB-231) | Migration | 50 µM | ~50% inhibition of migration[5] |
| Paclitaxel | Human Breast Cancer (MDA-MB-231) | IC50 (Viability) | 3 nM | IC50 for cell viability[6] |
In Vivo Anti-Metastatic Activity
| Compound | Cancer Model | Dosing | Effect |
| This compound | Murine Melanoma (B16F10) | 3 mg/kg/day (oral) | 41% inhibition of lung metastasis[2] |
| This compound | Murine Melanoma (B16BL6) | 3 mg/kg/day | 95% inhibition of lung colony formation[2] |
| Y-27632 | Human Colorectal Cancer (HT-29) | 2.5 mg/kg (intraperitoneal) | Reduced liver metastases in 5 out of 9 mice compared to control[7] |
| Fasudil | Human Breast Cancer (MDA-MB-231) | Not Specified | 3-fold more tumor-free mice in treated group[2] |
| Paclitaxel | Murine Breast Carcinoma | 3-6 mg/kg/day (intraperitoneal) | Dose-dependent decrease in microvessel density[8] |
| Paclitaxel + this compound | Murine Melanoma (B16F10) | 5 mg/kg/day (Paclitaxel) + 3 mg/kg/day (this compound) | 68% inhibition of B16F10 metastasis[2] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the targeted signaling pathway and standardized laboratory procedures.
References
- 1. jove.com [jove.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. clyte.tech [clyte.tech]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WF-536 and Fasudil on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitors, WF-536 and fasudil, with a specific focus on their anti-angiogenic properties. This document synthesizes experimental data to offer an objective analysis of their performance, supported by detailed methodologies for key assays and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and Fasudil
Both this compound, [(+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride], and fasudil are recognized inhibitors of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction.[1][2] The ROCK signaling pathway is a key regulator of the cytoskeleton and has been implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[3][4] By inhibiting ROCK, both this compound and fasudil interfere with the downstream signaling cascade that promotes the formation of new blood vessels, making them promising candidates for anti-angiogenic therapies.
Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary mechanism by which both this compound and fasudil exert their anti-angiogenic effects is through the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of endothelial cell motility and morphology.
Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway in angiogenesis and its inhibition by this compound and fasudil.
Vascular endothelial growth factor (VEGF) activates its receptor (VEGFR), leading to the activation of the small GTPase RhoA.[5] Active RhoA-GTP, in turn, activates ROCK. ROCK then phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC (p-MLC). This results in enhanced cell contractility and migration. ROCK also activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, a protein responsible for actin depolymerization. This leads to the stabilization of actin stress fibers. Both this compound and fasudil directly inhibit ROCK, thereby preventing these downstream events and suppressing endothelial cell migration and the formation of new vascular structures.
Comparative Performance Data
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and fasudil from various in vitro and in vivo studies. It is important to note that the experimental conditions, such as cell types and concentrations, may vary between studies, warranting careful interpretation of the data.
In Vitro Anti-Angiogenic Effects
| Assay | This compound | Fasudil | Reference |
| Endothelial Cell Proliferation | No significant anti-proliferative action on endothelial cells. | Inhibited PCa-induced endothelial cell proliferation at 100 µM. | [1][3] |
| Endothelial Cell Migration | Inhibited migration of endothelial cells. | Decreased PCa-induced endothelial cell migration at 30 µM. | [1][3] |
| Tube Formation | Inhibited formation of capillary-like tubes on Matrigel by endothelial cells. | Significantly inhibited tube formation at concentrations exceeding 3 µM. | [3][6] |
| Endothelial Cell Invasion | Inhibited invasion of endothelial cells. | Significantly and dose-dependently inhibited in vitro invasive ability of LCc-ECs. | [6][7] |
In Vivo Anti-Angiogenic Effects
| Model | This compound | Fasudil | Reference |
| Lewis Lung Carcinoma (LLC)-induced Angiogenesis | Inhibited LLC-induced angiogenesis in orally treated mice (0.3-3 mg/kg/day). | Not Reported | [1] |
| VEGF-induced Angiogenesis | Not Reported | Inhibited VEGF-induced angiogenesis in a directed in vivo angiogenesis assay. | [4] |
| Corneal Neovascularization | Not Reported | Almost completely prohibited VEGF-induced corneal neovascularization. | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Experimental Workflow Diagram
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the desired concentrations of this compound, fasudil, or vehicle control.
-
Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Experimental Workflow Diagram
Caption: Workflow for the wound healing cell migration assay.
Protocol:
-
Seed endothelial cells in a 6-well or 24-well plate and grow them to full confluency.
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Replace the medium with fresh medium containing various concentrations of this compound, fasudil, or a vehicle control.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.
Conclusion
Both this compound and fasudil demonstrate significant anti-angiogenic properties through the inhibition of the Rho/ROCK signaling pathway. The available data indicates that both compounds effectively inhibit key processes in angiogenesis, including endothelial cell migration and tube formation. While fasudil has been shown to inhibit endothelial cell proliferation at higher concentrations, this compound appears to have a more specific effect on cell motility and morphogenesis without impacting proliferation.[1][3]
The in vivo studies further support the anti-angiogenic potential of both compounds in various models.[1][4][8] The choice between this compound and fasudil for further research and development may depend on the specific therapeutic application and the desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their evaluation of these promising anti-angiogenic agents.
References
- 1. Fasudil inhibits vascular endothelial growth factor-induced angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative in vivo mouse model used to assay inhibitors of tumor-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of rho-kinase by fasudil suppresses formation and progression of experimental abdominal aortic aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published In Vivo Data for WF-536: A Comparative Guide to ROCK Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo preclinical data for WF-536, a novel Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, and other ROCK inhibitors such as Fasudil, Y-27632, and RKI-1447. The data presented is compiled from publicly available research to aid in the evaluation and reproducibility of findings related to the anti-metastatic potential of these compounds.
Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway in Cancer Metastasis
The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in cell motility, adhesion, and contraction. In the context of cancer, dysregulation of this pathway is frequently associated with increased tumor cell invasion and metastasis. ROCK inhibitors, including this compound and its alternatives, exert their anti-metastatic effects by interfering with this pathway. By inhibiting ROCK, these compounds can suppress tumor cell motility and invasion, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and enhance the physical barrier of host tissues against tumor cell infiltration.
Figure 1: Simplified diagram of the Rho/ROCK signaling pathway and the inhibitory action of this compound and other ROCK inhibitors.
Comparative In Vivo Data of ROCK Inhibitors
The following tables summarize the available in vivo data for this compound and alternative ROCK inhibitors in two commonly used preclinical cancer models: Lewis Lung Carcinoma (LLC) and B16 Melanoma. It is important to note that direct comparisons are challenging due to variations in experimental design across studies, including different cell lines, dosing regimens, and endpoint measurements.
Lewis Lung Carcinoma (LLC) Model
| Compound | Dosage | Administration Route | Key Findings | Citation |
| This compound | 0.3-3 mg/kg/day | Oral | Inhibited spontaneous metastasis and LLC-induced angiogenesis.[1] | |
| Y-27632 | Not specified for metastasis | Not specified for metastasis | In combination with cisplatin, suppressed in vivo tumor growth by promoting apoptosis.[2] |
B16 Melanoma Model
| Compound | Dosage | Administration Route | Key Findings | Citation |
| This compound | 0.3-3 mg/kg/day | Continuous infusion (osmotic pump) or Oral | Dose-dependently suppressed spontaneous pulmonary metastasis with a 95% inhibition rate at 3 mg/kg/day (pump). Oral administration inhibited experimental metastasis by 41% at 3 mg/kg/day.[3] | |
| Fasudil | Not specified | Not specified | Reduced B16 melanoma cell xenograft tumor growth and vasculogenic mimicry in vivo.[1][3] | |
| Y-27632 | Not specified | Not specified | Previously reported to inhibit B16 melanoma cell proliferation and migration in vivo, though recent studies suggest context-dependent effects. |
Experimental Protocols
This compound in Lewis Lung Carcinoma Spontaneous Metastasis Model[1]
-
Cell Culture: Lewis lung carcinoma (LLC) cells were maintained in an appropriate culture medium.
-
Animal Model: Male C57BL/6 mice were used.
-
Tumor Inoculation: 1 x 10^6 LLC cells were implanted subcutaneously into the right hind footpad of the mice.
-
Drug Administration: this compound was administered orally at doses of 0.3, 1, and 3 mg/kg/day.
-
Endpoint: After a set period, the primary tumor was surgically removed. Lungs were harvested at a later time point to assess metastatic tumor formation. The number and/or volume of metastatic nodules were quantified.
-
Angiogenesis Assessment: A separate in vivo angiogenesis assay was performed where LLC cells were enclosed in a chamber and implanted subcutaneously. The angiogenic response was measured by quantifying the hemoglobin content of the chamber implant.
Figure 2: Experimental workflow for the this compound in vivo study using the Lewis Lung Carcinoma spontaneous metastasis model.
This compound in B16 Melanoma Metastasis Models[3]
-
Spontaneous Metastasis Model:
-
Cell Line: B16BL6 mouse melanoma cells.
-
Tumor Inoculation: Cells were injected subcutaneously into the footpad of mice.
-
Drug Administration: this compound was continuously administered via an osmotic pump at doses of 0.3, 1, and 3 mg/kg/day.
-
Endpoint: The number of tumor colonies on the lung surface was counted.
-
-
Experimental Metastasis Model:
-
Cell Line: B16F10 mouse melanoma cells.
-
Tumor Inoculation: Cells were injected intravenously.
-
Drug Administration: this compound was administered orally at 3 mg/kg/day.
-
Endpoint: The number of tumor colonies in the lungs was determined.
-
Figure 3: Experimental workflows for this compound in B16 melanoma metastasis models.
Fasudil in B16 Melanoma Xenograft Model[1][3]
-
Cell Culture: B16 mouse melanoma cells were cultured.
-
Animal Model: C57/BL mice were used.
-
Tumor Inoculation: B16 cells were transplanted into the mice to form xenograft tumors.
-
Drug Administration: Fasudil was administered to the tumor-bearing mice.
-
Endpoints: Tumor growth was monitored, and upon completion of the study, tumors were excised. The presence of vasculogenic mimicry (VM) channels was assessed in the tumor tissue.
Conclusion
The available in vivo data for this compound demonstrates its potential as an anti-metastatic agent in preclinical models of lung and skin cancer. The compound effectively inhibits metastasis through mechanisms believed to involve the inhibition of tumor cell motility and angiogenesis. When comparing this compound to other ROCK inhibitors like Fasudil and Y-27632, it is evident that while they share a common mechanism of action, the reported in vivo efficacies and experimental specifics vary. This guide highlights the need for standardized experimental protocols and, ideally, head-to-head comparative studies to definitively establish the relative potency and therapeutic potential of these different ROCK inhibitors. For researchers aiming to reproduce or build upon these findings, careful consideration of the specific cell lines, animal models, and endpoints used in the original studies is crucial.
References
- 1. Rho Kinase Inhibitor Fasudil Suppresses the Vasculogenic Mimicry of B16 Mouse Melanoma Cells Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo Effects in Melanoma of ROCK Inhibition-Induced FasL Overexpression [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of WF-536 with Novel Anti-Cancer Drugs: A Guide for Researchers
In the rapidly evolving landscape of oncology, the demand for novel therapeutics with improved efficacy and safety profiles is ever-present. This guide provides a detailed, head-to-head comparison of the investigational ROCK inhibitor, WF-536, with recently approved, targeted anti-cancer drugs: Adagrasib, Futibatinib, and Selumetinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available preclinical and clinical data to inform future research and development efforts.
Executive Summary
This compound is a potent and orally active inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK), a key regulator of cell motility and invasion. Preclinical studies have demonstrated its significant anti-metastatic potential. In contrast, Adagrasib, Futibatinib, and Selumetinib are targeted therapies that have recently received regulatory approval, each with a distinct mechanism of action directed at specific oncogenic drivers. This guide will delve into their mechanisms, comparative efficacy from non-head-to-head studies, and the experimental protocols underpinning the available data.
Mechanism of Action
The fundamental difference between this compound and the selected novel drugs lies in their molecular targets and downstream effects.
This compound: As a ROCK inhibitor, this compound targets the Rho/ROCK signaling pathway, which is crucial for actin cytoskeleton organization, cell-cell adhesion, and cell motility.[1][2] By inhibiting ROCK, this compound is thought to suppress cancer cell invasion and metastasis by enhancing the barrier function of host cell layers and inhibiting tumor cell motility.[1]
Adagrasib: Adagrasib is a highly selective, covalent inhibitor of the KRAS G12C mutated protein.[3][4] This mutation locks KRAS in an active, GTP-bound state, leading to uncontrolled cell proliferation. Adagrasib irreversibly binds to the mutant cysteine in KRAS G12C, trapping it in its inactive, GDP-bound state and thereby blocking downstream signaling.[3][4]
Futibatinib: Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[5][6] Aberrant FGFR signaling, due to gene fusions, amplifications, or mutations, can drive tumor growth and survival. Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFR, leading to sustained inhibition of the receptor's kinase activity.[5][6]
Selumetinib: Selumetinib is a selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[7][8] MEK1/2 are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting MEK1/2, selumetinib prevents the phosphorylation and activation of ERK1/2, thereby suppressing downstream signaling and reducing cell proliferation.[7][8]
Signaling Pathway Diagrams
Preclinical and Clinical Data
Direct comparative studies of this compound against Adagrasib, Futibatinib, and Selumetinib are not available. The following tables summarize data from independent studies to provide an indirect comparison.
Table 1: In Vitro Efficacy
| Drug | Target | Cell Line(s) | Key Finding(s) | IC50 | Reference(s) |
| This compound | ROCK | B16BL6 melanoma, HT1080 fibrosarcoma | Inhibited cell invasion and migration in a concentration-dependent manner. No significant cytotoxicity observed at effective concentrations. | Not Reported | [1][9] |
| Adagrasib | KRAS G12C | Various KRAS G12C mutant cell lines | Potent and selective inhibition of KRAS G12C, leading to tumor cell growth inhibition. | 5 nmol/L | [10] |
| Futibatinib | FGFR1-4 | Gastric, lung, multiple myeloma, bladder, endometrial, and breast cancer cell lines with FGFR aberrations | Selective growth inhibition of FGFR-deregulated cell lines. | 1.4 to 3.7 nmol/L | [6][11] |
| Selumetinib | MEK1/2 | Melanoma, colorectal, pancreatic, liver, breast, and lung cancer cell lines | Inhibited ERK1/2 phosphorylation, leading to cell growth inhibition, G1-S phase cell cycle arrest, and apoptosis. | Not Reported | [12] |
Table 2: In Vivo Efficacy
| Drug | Animal Model | Cancer Type | Key Finding(s) | Reference(s) |
| This compound | Mice | B16 melanoma | Dose-dependent suppression of pulmonary metastasis with an inhibition rate of up to 95% at 3 mg/kg/day. Oral administration of 3 mg/kg/day resulted in a 41% inhibition of experimental metastasis. | [9] |
| Adagrasib | Mouse brain metastasis models | Non-small cell lung cancer (NSCLC) | Demonstrated tumor regression and extended survival. | [10] |
| Futibatinib | Human tumor xenograft mouse models | Various FGFR-aberrant tumors | Significant dose-dependent tumor reduction and sustained FGFR kinase inhibition. | [5] |
| Selumetinib | Not specified in provided abstracts | Various cancers | Promising results as a single agent or in combination with chemotherapy and other targeted therapies. | [12] |
Table 3: Clinical Efficacy
| Drug | Phase | Cancer Type(s) | Key Finding(s) | Reference(s) |
| This compound | Preclinical | N/A | Not applicable. | N/A |
| Adagrasib | Phase 1/2 | KRAS G12C-mutant NSCLC and colorectal cancer | Demonstrated durable clinical activity in previously treated patients. | [13] |
| Futibatinib | Phase 2 | Advanced intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements | Demonstrated a 42% objective response rate in previously treated patients. | [5][14] |
| Selumetinib | Phase 2 | Neurofibromatosis type 1 (NF-1) associated plexiform neurofibromas | Showed a significant decrease in tumor volume compared to placebo. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound and the novel anti-cancer drugs.
This compound: In Vitro Invasion Assay
-
Objective: To assess the anti-invasive effect of this compound.
-
Methodology:
-
A culture insert with a filter membrane coated with Matrigel (a reconstituted basement membrane) is placed in a well of a culture plate.
-
B16BL6 melanoma cells are seeded in the upper chamber of the insert in a serum-free medium containing various concentrations of this compound.
-
The lower chamber contains a medium with a chemoattractant.
-
After incubation, non-invading cells on the upper surface of the filter are removed.
-
Cells that have invaded through the Matrigel and are on the lower surface of the filter are fixed, stained, and counted under a microscope.
-
-
Reference: [9]
This compound: In Vivo Spontaneous Metastasis Model
-
Objective: To evaluate the anti-metastatic effect of this compound in vivo.
-
Methodology:
-
B16BL6 melanoma cells are injected subcutaneously into the footpad of mice.
-
This compound is administered continuously via an osmotic pump at doses ranging from 0.3 to 3 mg/kg per day.
-
After a set period, the primary tumor is surgically removed.
-
Several weeks later, the mice are euthanized, and their lungs are examined for metastatic tumor colonies.
-
The number of tumor colonies on the lung surface is counted.
-
-
Reference: [9]
Futibatinib: Xenograft Model
-
Objective: To determine the in vivo anti-tumor activity of Futibatinib.
-
Methodology:
-
Human tumor cell lines with known FGFR aberrations are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and Futibatinib treatment groups.
-
Futibatinib is administered orally at various doses.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-FGFR).
-
-
Reference: [11]
Experimental Workflow Diagram
Logical Comparison and Future Directions
The comparison of this compound with Adagrasib, Futibatinib, and Selumetinib highlights a fundamental divergence in therapeutic strategies: targeting the metastatic process versus targeting specific oncogenic drivers of proliferation.
Key Considerations:
-
Patient Population: The novel targeted therapies are indicated for patients with specific genetic alterations (e.g., KRAS G12C, FGFR aberrations), requiring biomarker testing for patient selection. This compound, by targeting a more general mechanism of metastasis, could potentially have broader applicability across different tumor types, irrespective of their specific driver mutations.
-
Therapeutic Setting: this compound's anti-metastatic properties suggest its potential utility in the adjuvant setting to prevent recurrence or in combination with therapies that target the primary tumor. The novel drugs are primarily used for treating advanced or metastatic disease where the specific oncogenic driver is present.
-
Combination Therapies: A significant area for future research is the combination of ROCK inhibitors like this compound with targeted therapies. For instance, combining this compound with a drug like Adagrasib could simultaneously inhibit tumor growth and prevent metastatic dissemination, potentially leading to synergistic effects.
Conclusion
This compound represents a promising anti-metastatic agent with a distinct mechanism of action compared to recently approved targeted therapies. While direct comparative data is lacking, this guide provides a framework for understanding their relative strengths and potential applications. The future of oncology likely lies in the rational combination of therapies that target both the primary tumor's oncogenic drivers and the complex processes of metastasis. Further preclinical and clinical investigation is warranted to explore the full potential of ROCK inhibitors like this compound, both as monotherapy and as part of combination regimens.
References
- 1. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 9. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Metastatic Potential of WF-536: A Comparative Analysis of ROCK Inhibition
For Immediate Release
A deep dive into the mechanism of WF-536, a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, reveals a dual-pronged attack on cancer metastasis by thwarting both tumor cell motility and angiogenesis. This guide provides a comparative analysis of this compound against other known ROCK inhibitors, fasudil and Y-27632, supported by experimental data and detailed protocols for key assays. This information is tailored for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this therapeutic pathway.
This compound has demonstrated significant anti-metastatic activity in preclinical models by targeting the Rho/ROCK signaling pathway, a critical regulator of cellular processes involved in cancer progression.[1][2][3] Its mechanism of action centers on the inhibition of ROCK, which in turn suppresses the downstream effectors responsible for the cytoskeletal rearrangements necessary for cell movement and the formation of new blood vessels that feed a growing tumor.
Comparative Analysis of ROCK Inhibitors
To provide a clear perspective on the efficacy of this compound, this guide compares its performance with two other well-characterized ROCK inhibitors: fasudil and Y-27632. While all three compounds target the same kinase, their potency and preclinical validation in cancer models vary.
| Inhibitor | Target(s) | IC50 (ROCK2) | Key Preclinical Findings in Cancer Models |
| This compound | ROCK | Not explicitly found in a comparative study | Inhibits Lewis lung carcinoma metastasis and angiogenesis in mice (0.3-3 mg/kg/day).[3] Inhibits invasion and migration of LLC cells and endothelial cells in vitro.[3] |
| Fasudil | ROCK1/ROCK2 | 158 nM[4] | Reduces tumor burden and ascites in a peritoneal dissemination model (>50% reduction).[1] Decreases lung nodules in an experimental metastasis model (~40% reduction).[1] Inhibits migration of MDA-MB-231 and HT1080 cells by ~50% at 50 µmol/L.[2] |
| Y-27632 | ROCK1/ROCK2 | Ki = 300 nM[4] | Can increase the invasive nature of some cancer cells (SW620) in a 3D collagen matrix.[5] Inhibits dissociation-induced cell death of stem cells.[6][7] |
Note: IC50 and Ki values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Direct head-to-head comparative studies are needed for a definitive assessment of relative potency.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to validate it, the following diagrams have been generated.
Caption: Rho/ROCK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound's Efficacy.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings related to this compound and other ROCK inhibitors, the following are detailed protocols for the key in vitro assays.
Cell Invasion Assay (Boyden Chamber/Matrigel Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
24-well plates with transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
This compound, fasudil, or Y-27632
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts. Incubate at 37°C for at least 30-60 minutes to allow for gelation.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells.
-
Treatment and Incubation: Add the cell suspension to the upper chamber of the inserts, along with the desired concentrations of this compound or alternative inhibitors. Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet. Count the number of stained cells in multiple fields of view under a microscope.
Cell Migration Assay (Transwell Assay)
This assay is similar to the invasion assay but omits the Matrigel coating, measuring the migratory ability of cells across a porous membrane.
Protocol: The protocol is identical to the Cell Invasion Assay, with the exception that the transwell inserts are not coated with Matrigel.
Endothelial Cell Tube Formation Assay (Angiogenesis Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
96-well plate
-
Matrigel or other basement membrane extract
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound, fasudil, or Y-27632
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to solidify the gel.
-
Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add the desired concentrations of this compound or alternative inhibitors to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Visualize the formation of tube-like structures using a light or fluorescence microscope (if using Calcein AM). Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound presents a promising therapeutic strategy for combating cancer metastasis through its targeted inhibition of the Rho/ROCK signaling pathway. Its ability to concurrently inhibit tumor cell motility and angiogenesis underscores its potential as a potent anti-cancer agent. While direct comparative studies with other ROCK inhibitors like fasudil and Y-27632 are warranted to establish a definitive efficacy profile, the existing preclinical data for this compound is compelling. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic applications of ROCK inhibitors in oncology.
References
- 1. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
WF-536: A Comparative Analysis of a Novel ROCK Inhibitor in the Landscape of Rho Signaling Pathway Modulation
For Immediate Release
In the intricate world of cellular signaling, the Rho GTPase pathway stands as a pivotal regulator of numerous physiological and pathological processes, including cell migration, adhesion, and proliferation. Its dysregulation is a hallmark of various diseases, most notably cancer metastasis. Consequently, the development of specific inhibitors targeting key nodes of this pathway, such as the Rho-associated coiled-coil containing protein kinase (ROCK), is a focal point of therapeutic research. This guide provides a comparative overview of WF-536, a novel ROCK inhibitor, alongside other well-established modulators of the Rho signaling pathway, including Y-27632, Fasudil, and the RhoA-specific inhibitor, Rhosin.
The Rho Signaling Pathway: A Brief Overview
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches, cycling between an active GTP-bound and an inactive GDP-bound state.[1] When activated by guanine nucleotide exchange factors (GEFs), RhoA triggers a downstream cascade, with ROCK1 and ROCK2 being the primary effectors.[2][3] These serine/threonine kinases phosphorylate a multitude of substrates, leading to the assembly of actin stress fibers and focal adhesions, which are crucial for cell motility and invasion.[4] The development of inhibitors targeting this pathway offers a promising strategy to impede these processes, particularly in the context of cancer metastasis.
Caption: The RhoA/ROCK Signaling Pathway and Points of Inhibition.
Comparative Efficacy and Specificity of Rho Pathway Inhibitors
The development of small molecule inhibitors has provided invaluable tools to dissect the Rho signaling pathway and has paved the way for potential therapeutic interventions. This section compares this compound with other prominent inhibitors.
| Inhibitor | Target | IC50 / Ki / Kd Values | Selectivity Profile |
| This compound | ROCK | Not explicitly reported in reviewed literature. | Orally active ROCK inhibitor.[5][6][7] |
| Y-27632 | ROCK1, ROCK2 | Ki: 140-220 nM (ROCK1), 300 nM (ROCK2)[8][9] IC50: 348 nM (ROCK1), 249 nM (ROCK2)[10] | Exhibits >200-fold selectivity over other kinases like PKC, PKA, and MLCK.[8] |
| Fasudil | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1)[2][11] IC50: 0.158 µM (ROCK2)[2][11] | Also inhibits PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), and PKG (IC50: 1.650 µM).[2][11] Its active metabolite, Hydroxyfasudil, shows IC50 values of 0.73 µM for ROCK1 and 0.72 µM for ROCK2.[12] |
| Rhosin | RhoA | Kd: ~0.4 µM (for RhoA binding)[13][14] EC50: ~30-50 µM (for reducing RhoA activity in cells)[13][14] | Specific for the RhoA subfamily; does not interact with Cdc42 or Rac1.[13][14] |
In Vitro and In Vivo Performance of this compound
This compound has demonstrated significant anti-metastatic properties in both cellular and animal models.
In Vitro Studies
In studies utilizing Lewis lung carcinoma (LLC) cells, this compound has been shown to inhibit both cell migration and invasion in a concentration-dependent manner.[6][15]
| Cell Line | Assay | This compound Concentration | Observed Effect |
| Lewis Lung Carcinoma (LLC) | Migration Assay | 10 µM | 23% inhibition[6] |
| 30 µM | 44% inhibition[6] | ||
| Invasion Assay | 1-100 µM | Significant, concentration-dependent inhibition[6] | |
| Human Fibrosarcoma (HT1080) | Paracellular Infiltration | 0.3-3 µM | Inhibition of tumor cell infiltration[16] |
| Invasion Assay (Matrigel) | 3-30 µM | Inhibition of tumor cell invasion[16] | |
| Migration Assay | 10-30 µM | Inhibition of tumor cell migration[16] |
Importantly, these effects were observed at concentrations that did not induce cytotoxicity or have an anti-proliferative action.[6][15]
In Vivo Studies
Oral administration of this compound in mouse models of lung cancer metastasis has shown a dose-dependent reduction in the formation of metastatic colonies.[15][17]
| Animal Model | Treatment | Dosage | Outcome |
| Spontaneous metastasis of B16BL6 melanoma | This compound | 0.3-3 mg/kg/day | 95% inhibition of lung metastasis at 3 mg/kg/day[17] |
| Experimental metastasis of B16F10 melanoma | This compound | 3 mg/kg/day | 41% inhibition of lung tumor colony formation[17] |
| Paclitaxel | 5 mg/kg/day | 27% inhibition of lung tumor colony formation[17] | |
| This compound + Paclitaxel | 3 mg/kg/day + 5 mg/kg/day | 68% inhibition (synergistic effect)[17] |
These in vivo studies highlight the potential of this compound as an anti-metastatic agent, both as a monotherapy and in combination with existing chemotherapeutic drugs.[17]
Experimental Protocols
In Vitro Invasion Assay (Transwell Assay)
This assay is a common method to assess the invasive potential of cancer cells.
Caption: Workflow for a typical in vitro transwell invasion assay.
Methodology:
-
Preparation of Inserts: Transwell inserts with an 8.0 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel, a reconstituted basement membrane matrix. The Matrigel is diluted with cold, serum-free medium and allowed to solidify in the inserts in a cell culture incubator.[18][19]
-
Cell Seeding: Cancer cells are serum-starved for 24 hours, then harvested and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells/mL) are added to the upper chamber of the Matrigel-coated insert.[20]
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[18]
-
Incubation: The plate is incubated for a period of 24 to 48 hours, allowing the invasive cells to degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant.[18]
-
Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet. The number of stained cells is then quantified by microscopy.[21]
In Vivo Spontaneous Metastasis Model
This model is used to evaluate the effect of a compound on the entire metastatic cascade.
Methodology:
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., B16BL6 melanoma cells) is injected subcutaneously into the flank of mice.[17]
-
Treatment Administration: Treatment with the test compound (e.g., this compound) or vehicle is initiated. This compound can be administered orally or via an osmotic pump for continuous delivery.[17]
-
Primary Tumor Resection: Once the primary tumor reaches a certain size, it is surgically removed.
-
Metastasis Evaluation: After a defined period following tumor resection, the mice are euthanized, and their lungs (or other organs) are examined for metastatic nodules. The number of surface metastases is counted.[17]
Conclusion
References
- 1. Structure–Activity Relationship Analysis of Rhosin, a RhoA GTPase Inhibitor, Reveals a New Class of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. ROCK inhibitor Y-27632 | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound prevents tumor metastasis by inhibiting both tumor motility and angiogenic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits metastatic invasion by enhancing the host cell barrier and inhibiting tumour cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound, a novel ROCK inhibitor, against metastasis of B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. corning.com [corning.com]
- 21. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Hazardous Chemical Waste (Exemplified by Compound WF-536)
Disclaimer: No specific public information is available for a compound designated "WF-536." The following procedures are provided as a general, illustrative guide for the safe disposal of a hypothetical hazardous laboratory chemical. Always consult the official Safety Data Sheet (SDS) for any specific chemical before handling or disposal. This document is intended to supplement, not replace, institutional and regulatory protocols.
This guide provides essential safety and logistical information for the proper disposal of hazardous chemical waste, using the placeholder compound "this compound" as an example. It is designed for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.
Pre-Disposal Safety and Hazard Assessment
Before handling any chemical waste, understanding its properties is critical. The primary source for this information is the Safety Data Sheet (SDS), which must be reviewed before any work begins.
Table 1: Hypothetical Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Aquatic Hazard (Acute) | पर्यावरण | Warning | H402: Harmful to aquatic life. |
Personal Protective Equipment (PPE)
Based on the hazard assessment, appropriate PPE is mandatory. The level of PPE may vary depending on the concentration and quantity of the waste being handled.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 8 mil thickness) | Protects against skin corrosion and absorption. |
| Eye Protection | ANSI Z87.1-rated safety goggles or face shield | Prevents severe eye damage from splashes. |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Prevents exposure from spills. |
Step-by-Step Waste Disposal Protocol
This protocol outlines the process from waste generation to final collection.
Experimental Protocol: Hypothetical Synthesis Generating this compound Waste
-
Reaction Setup: In a fume hood, combine 50 mL of Reagent A (in an organic solvent) with 10g of Catalyst B in a 250 mL round-bottom flask.
-
Synthesis: Heat the mixture to 80°C for 2 hours with constant stirring. The reaction will produce Compound this compound.
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add 100 mL of a 1M aqueous quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL of ethyl acetate.
-
Waste Generation:
-
Aqueous Waste: The remaining aqueous layer is now contaminated with trace amounts of this compound and Reagent A.
-
Organic Waste: The combined ethyl acetate layers contain the product. Any residual solvent from purification steps (e.g., column chromatography) is considered organic waste.
-
Solid Waste: Used filter paper, contaminated gloves, and weighing papers are considered solid waste.
-
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process and workflow for segregating and disposing of waste generated during the synthesis of this compound.
Caption: Workflow for proper hazardous waste segregation and disposal.
Detailed Disposal Steps:
-
Segregation: At the point of generation, separate waste into the designated streams as identified in the protocol (Aqueous, Organic, Solid). Never mix incompatible waste types.
-
Containment:
-
Use approved, leak-proof containers for liquid waste. Ensure containers are chemically compatible with this compound.
-
Use designated, lined bins for solid waste.
-
-
Labeling: Immediately label each waste container with a fully completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
Full chemical names of all contents (no abbreviations).
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
The date of accumulation.
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store containers in a designated Satellite Accumulation Area (SAA) that is clearly marked and located near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Documentation: Log the waste container in the laboratory's chemical inventory and waste tracking system.
-
Pickup: Once a container is full, or within the time limit specified by institutional policy (e.g., 90 days), schedule a pickup with the Environmental Health & Safety (EHS) department.
Emergency Procedures for Spills
In the event of a spill involving this compound waste, immediate and correct action is crucial to minimize exposure and environmental impact.
Logical Flow for Spill Response
The following diagram outlines the critical decision points and actions for responding to a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
By adhering to these systematic procedures, laboratories can ensure the safe handling and compliant disposal of hazardous chemical waste, protecting personnel and the environment.
Essential Safety and Logistical Information for Handling WF-536
Disclaimer: The following information is a template for handling a potent, hazardous research chemical, designated here as WF-536. This document is for illustrative purposes and should be adapted to the specific, known hazards of any actual chemical being used, as detailed in its Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, synthetic compound with suspected high toxicity and carcinogenic properties. Due to its novelty, full toxicological data is unavailable, and a precautionary approach is mandatory.[1] All personnel must be trained on its hazards and handling procedures before commencing any work.
Summary of Required Personal Protective Equipment (PPE)
| Operation | Required PPE | Protection Level |
| Weighing and Aliquoting (Solid) | Full-face respirator with appropriate cartridges, chemical-resistant suit, inner and outer chemical-resistant gloves, steel-toe chemical-resistant boots.[2] | Level B |
| Solution Preparation | Full-face shield over safety goggles, lab coat, chemical-resistant apron, double-layered nitrile gloves. | Level C (in a certified chemical fume hood) |
| In Vitro/In Vivo Administration | Safety goggles, lab coat, nitrile gloves. | Level D (with appropriate engineering controls) |
| Waste Disposal | Full-face shield over safety goggles, chemical-resistant apron, heavy-duty gloves, steel-toe chemical-resistant boots. | Level C |
PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for this compound PPE selection.
Operational Plans: Handling and Storage
General Handling Precautions:
-
Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize exposure.[3]
-
Avoid all skin contact with the chemical.[3] Wear appropriate gloves, and inspect them before each use.[3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling the compound.[4]
Step-by-Step Procedure for Preparing a 10 mM Stock Solution:
-
Preparation: Don the appropriate PPE for handling solid this compound (Level B). Assemble all necessary equipment (analytical balance, weigh paper, spatula, volumetric flask, solvent) inside the chemical fume hood.
-
Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh the desired amount of this compound solid.
-
Transfer: Gently transfer the weighed solid into a volumetric flask.
-
Dissolution: Add a small amount of the desired solvent to the flask and swirl to dissolve the solid. Once dissolved, fill the flask to the mark with the solvent.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and hazard warnings.[5]
-
Cleanup: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials as hazardous waste.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Use secondary containment for all liquid solutions of this compound to prevent spills.[6][7]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[7][8]
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid Waste (gloves, weigh paper, etc.) | Labeled, sealed, and puncture-resistant container. | "Hazardous Waste - this compound Solid Waste" |
| Liquid Waste (unused solutions, rinsates) | Labeled, sealed, and chemically compatible container.[9] | "Hazardous Waste - this compound Liquid Waste in [Solvent]" |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container. | "Hazardous Waste - Sharps Contaminated with this compound" |
Disposal Procedure:
-
Segregation: Separate waste into solid, liquid, and sharp categories.[9]
-
Containment: Place waste in the appropriate, labeled containers.[9] Do not overfill liquid waste containers; leave at least 20% headspace.[9]
-
Storage: Store waste containers in a designated hazardous waste accumulation area.
-
Pickup: Arrange for hazardous waste pickup through the institution's Environmental Health and Safety (EHS) office.[7]
Experimental Protocol: Cell Viability Assay
This protocol describes the use of a this compound solution to determine its effect on cancer cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Include a vehicle control (media with solvent only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability at each concentration of this compound.
Experimental Workflow Diagram
Caption: Workflow for cell viability assay with this compound.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
